MAL-di-EG-Val-Cit-PAB-MMAF
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H113N13O19/c1-15-47(8)64(55(101-13)42-60(91)85-35-20-24-54(85)65(102-14)48(9)66(92)79-53(71(97)98)41-49-21-17-16-18-22-49)82(10)70(96)62(45(4)5)81-69(95)63(46(6)7)83(11)84(12)73(100)105-43-50-25-27-51(28-26-50)77-67(93)52(23-19-33-76-72(74)99)78-68(94)61(44(2)3)80-57(88)32-37-103-39-40-104-38-34-75-56(87)31-36-86-58(89)29-30-59(86)90/h16-18,21-22,25-30,44-48,52-55,61-65H,15,19-20,23-24,31-43H2,1-14H3,(H,75,87)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,95)(H,97,98)(H3,74,76,99)/t47-,48+,52-,53-,54-,55+,61-,62-,63-,64-,65+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMMFORKXCZLAD-ZNEBSJEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H113N13O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MAL-di-EG-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MAL-di-EG-Val-Cit-PAB-MMAF. This system is a sophisticated assembly designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin F (MMAF), to cancer cells. Each component of this construct plays a crucial role in the overall efficacy and safety profile of the ADC.
Core Components and Their Functions
The this compound system is a modular construct, with each module engineered for a specific function:
-
Maleimide (B117702) (MAL): This functional group serves as a reactive handle for the covalent attachment of the linker-drug to a monoclonal antibody (mAb). The maleimide group typically reacts with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.
-
di-Ethylene Glycol (di-EG): This spacer unit enhances the solubility and hydrophilicity of the linker-drug conjugate. Improved hydrophilicity can prevent aggregation of the ADC, which is a common challenge in ADC development, especially with hydrophobic payloads.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for the lysosomal protease, cathepsin B.[] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker selectively cleavable in the target tissue.[][2]
-
p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction, which is crucial for the efficient and traceless release of the active MMAF payload.[4]
-
Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic payload of this ADC system.[5] It is a synthetic analog of the natural product dolastatin 10.[6] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which renders it less membrane-permeable.[7] This property is thought to reduce the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells.[8][9]
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic action of an ADC utilizing the this compound system is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.
Targeting and Internalization
Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[10] This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within a vesicle.[10][11][12] The vesicle then traffics through the endosomal-lysosomal pathway.[12][13]
Intracellular Processing and Payload Release
Within the acidic environment of the lysosome, the Val-Cit linker is exposed to high concentrations of proteases, including cathepsin B.[] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[2][4] This enzymatic cleavage is the rate-limiting step for payload release.
Following the cleavage of the Val-Cit linker, the PAB spacer becomes unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This "self-immolation" results in the release of the unmodified, fully active MMAF payload into the cytoplasm of the cancer cell.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development [mdpi.com]
An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAL-di-EG-Val-Cit-PAB-MMAF is a highly specialized chemical entity central to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, synthesis, and application in targeted cancer therapy. By leveraging a modular design, this drug-linker conjugate facilitates the selective delivery of the potent cytotoxic agent, Monomethyl Auristatin F (MMAF), to antigen-expressing tumor cells. This document details the intricate interplay between its constituent parts: a maleimide (B117702) group for antibody conjugation, a hydrophilic diethylene glycol (di-EG) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the MMAF payload. Included are structured data tables summarizing its cytotoxic efficacy, detailed experimental protocols for its use and characterization, and visualizations of its mechanism and relevant workflows.
Introduction to this compound
Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The success of an ADC is critically dependent on the linker that connects the antibody to the payload. This compound is a sophisticated drug-linker system designed for optimal performance, balancing stability in circulation with efficient payload release within the target cell.
The molecule can be deconstructed into its fundamental components:
-
Maleimide (MAL): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of a monoclonal antibody.
-
di-Ethylene Glycol (di-EG): A short polyethylene (B3416737) glycol (PEG) spacer that enhances the hydrophilicity and solubility of the ADC, improving its pharmacokinetic properties.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2]
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following Val-Cit cleavage, undergoes electronic rearrangement to release the unmodified cytotoxic drug.
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound conjugate is a multi-step, highly targeted process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic MMAF. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Lysosomal Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit bond initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in the cancer cell.[3]
Caption: Mechanism of action of a this compound ADC.
Quantitative Data: In Vitro Cytotoxicity
The potency of ADCs utilizing MMAF is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes representative IC50 values for MMAF-containing ADCs against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the antibody, linker, and cell line all influence the final potency.
| Target Antigen | Cell Line | ADC Linker | IC50 (ng/mL) | IC50 (nM) | Reference |
| CD30 | Karpas-299 | mc-Val-Cit-PAB-MMAF | ~6 | ~0.04 | [4] |
| CD30 | L428 | mc-Val-Cit-PAB-MMAF | ~4131 | ~27 | [4] |
| HER2 | SKOV3 | mc-MMAF | ~0.15 | ~0.001 | |
| HER2 | BT474 | mc-MMAF | ~1.5 | ~0.01 | |
| HER2 | AU565 | mc-MMAF | ~15 | ~0.1 |
Note: The data presented is for ADCs with linkers highly similar to this compound, demonstrating the general potency of MMAF-based ADCs.
Experimental Protocols
Synthesis of this compound
A complete, step-by-step synthesis of this compound is a multi-stage process. The following is a logical, high-level outline based on established chemical principles for the synthesis of similar compounds.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Synthesis of the Cleavable Dipeptide and Self-Immolative Spacer (Fmoc-Val-Cit-PAB-OH) This is typically achieved through solid-phase or solution-phase peptide synthesis, coupling Fmoc-protected valine and citrulline, followed by coupling to p-aminobenzyl alcohol.
Step 2: Introduction of the Maleimide and di-EG Spacer The N-terminus of the Val-Cit dipeptide is deprotected, and a pre-synthesized maleimide-di-EG-acid derivative is coupled to the free amine.
Step 3: Conjugation of MMAF The carboxyl group of the PAB moiety is activated, and this activated linker is then reacted with the N-terminus of MMAF to form a stable amide bond.
Step 4: Purification The final this compound product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to a Monoclonal Antibody
Caption: General workflow for the conjugation of the drug-linker to a monoclonal antibody.
Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically done using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation: The this compound is added to the reduced antibody solution. The maleimide groups on the linker react specifically with the free thiol groups on the antibody to form stable thioether bonds.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reactants. Size-exclusion chromatography (SEC) is a common method for this purpose.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an ADC.
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug-linker molecules conjugated to each antibody.
Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their hydrophobicity. The conjugation of the relatively hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC can resolve antibody species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
Typical HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt concentration.
-
Detection: UV absorbance at 280 nm.
Data Analysis: The area of each peak corresponding to a specific DAR is integrated. The average DAR is calculated based on the relative peak areas.
Conclusion
This compound represents a highly engineered and effective drug-linker for the development of ADCs. Its modular design, incorporating a specific cleavage site, a hydrophilic spacer, and a potent cytotoxic payload, allows for the targeted delivery of MMAF to cancer cells, thereby enhancing the therapeutic window. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the potential of this technology in the fight against cancer. Further optimization of each component of the ADC, including the antibody, linker, and payload, will continue to drive the development of more effective and safer cancer therapies.
References
- 1. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
monomethyl auristatin F (MMAF) cytotoxicity
An In-depth Technical Guide on the Cytotoxicity of Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a synthetic and exceptionally potent antineoplastic agent derived from the natural sea hare compound dolastatin 10.[][2][3] It functions as a core component, or "payload," in the design of antibody-drug conjugates (ADCs), a class of targeted therapeutics engineered to selectively deliver cytotoxic agents to cancer cells.[3][4]
Structurally, MMAF is a pentapeptide analog that differs from its well-known counterpart, monomethyl auristatin E (MMAE), by the presence of a charged C-terminal phenylalanine residue.[4][5][6][] This modification renders MMAF less permeable to cell membranes, a critical feature that reduces its ability to diffuse out of target cells and cause non-specific, off-target toxicity to healthy neighboring cells (a phenomenon known as the bystander effect).[3][4][8] Consequently, while the free MMAF drug is inherently potent, its reduced membrane permeability enhances its safety profile when incorporated into an ADC, making it a valuable payload for targeted cancer therapy.[4][8] Belantamab mafodotin is a clinically approved ADC that utilizes an MMAF payload for the treatment of multiple myeloma.[5][9]
Mechanism of Action: A Multi-Step Process
The cytotoxic effect of MMAF is not direct but is mediated through its delivery to target cancer cells via an ADC. The mechanism involves a sequence of events beginning with targeted binding and culminating in programmed cell death.
-
Targeted Binding and Internalization : An MMAF-conjugated ADC first binds to a specific target antigen expressed on the surface of a cancer cell.[4] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, internalizing it into an endosome.[3][10]
-
Lysosomal Trafficking and Payload Release : The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, the linker connecting MMAF to the antibody is cleaved by enzymes like cathepsins (for cleavable linkers), or the antibody itself is degraded (for non-cleavable linkers).[][3][] This process releases the active MMAF payload into the cytoplasm of the cancer cell.[3][4]
-
Inhibition of Tubulin Polymerization : Once in the cytoplasm, free MMAF exerts its potent antimitotic effect. It binds to tubulin dimers, the fundamental building blocks of microtubules.[2][9] This binding physically obstructs the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and, critically, form the mitotic spindle required for cell division.[4][11]
-
Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, halting the cell cycle in the G2/M phase.[11][12][13] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][11]
Signaling Pathways and Experimental Workflows
The cytotoxic cascade initiated by MMAF involves precise signaling pathways and can be evaluated using standardized experimental workflows.
MMAF-Induced Cytotoxicity Signaling Pathway
The following diagram illustrates the pathway from ADC internalization to the induction of apoptosis.
Caption: MMAF-ADC mechanism of action from cell surface binding to apoptosis induction.
General Workflow for In Vitro Cytotoxicity Assessment
Evaluating the potency of MMAF-ADCs is a critical step in preclinical development. The following workflow outlines a typical cell viability assay.
Caption: Standard experimental workflow for determining ADC in vitro cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. The IC50 values for MMAF can vary based on the cell line, the specific antibody used in the ADC, and the drug-to-antibody ratio (DAR).[11] Free MMAF is generally less potent in vitro than its counterpart MMAE due to its reduced cell permeability.[8][14]
Table 1: Representative IC50 Values for MMAF-ADCs and Free MMAF
| Target Antigen | ADC / Compound | Cell Line | Cancer Type | IC50 (nM) |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10[11] |
| CD30 | cAC10-vcMMAF | Karpas-35R (CD30-) | Anaplastic Large Cell Lymphoma | >5000 ng/mL[14] |
| CD71 | cOKT9-vcMMAF | Karpas-35R | Anaplastic Large Cell Lymphoma | ~4 ng/mL[14] |
| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies[11] |
| EpCAM | DARPin-Ec1-MMAF | Various | Various Carcinomas | Low nM range[11][15] |
| BCMA | Belantamab Mafodotin | Myeloma | Multiple Myeloma | Varies[11] |
| GD2 | ch14.18-MMAF | Various (GD2-high) | Neuroblastoma, Melanoma | <1[16] |
| N/A | Free MMAF | HCT116 | Colon Carcinoma | Varies, less potent than ADC[15][17] |
| N/A | Free MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| N/A | Free MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Note: IC50 values are highly dependent on experimental conditions and should be considered representative. Direct comparison requires head-to-head studies.
Detailed Experimental Protocols
Reproducible and robust data rely on well-defined experimental protocols. The following sections detail standard methodologies for assessing MMAF's cytotoxic effects.
Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures cell viability by quantifying the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a colored formazan (B1609692) product.[18]
-
Objective: To determine the IC50 value of an MMAF-ADC or free MMAF.
-
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines.
-
Complete cell culture medium.
-
MMAF-ADC, control ADC, or free MMAF.
-
Sterile 96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: a. Harvest cells during their exponential growth phase. b. Perform a cell count and determine viability (e.g., via trypan blue exclusion). c. Dilute cells in complete medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[19] d. Include wells with medium only for background control. e. Incubate the plate overnight to allow cells to attach.[20]
-
Compound Treatment: a. Prepare a stock solution of the MMAF compound (e.g., in DMSO). b. Perform a serial dilution of the compound in complete medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium to the appropriate wells.
-
Incubation: a. Incubate the plate for a period appropriate for tubulin inhibitors, typically 72 to 96 hours, to allow for cell cycle arrest and subsequent cell death.[19][20]
-
MTT Addition and Formazan Formation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[18] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells, which represents 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm that MMAF induces cell cycle arrest at the G2/M phase.
-
Objective: To quantify the percentage of cells in each phase of the cell cycle after treatment with MMAF.
-
Materials:
-
Target cell lines.
-
MMAF-ADC or free MMAF.
-
6-well tissue culture plates.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
70% cold ethanol (B145695).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with MMAF or a control compound at a relevant concentration (e.g., 10x IC50) for 24 hours.[12]
-
Harvesting and Fixation: a. Harvest both adherent and floating cells and collect them by centrifugation. b. Wash the cell pellet once with cold PBS. c. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells and prevent clumping. d. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. b. Use a linear scale for the PI signal (FL2-A or similar).
-
-
Data Analysis:
-
Gate the data to exclude debris and cell aggregates.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.[21][22]
-
Conclusion
Monomethyl auristatin F is a highly potent tubulin polymerization inhibitor that serves as a critical cytotoxic payload in modern antibody-drug conjugates.[4][23] Its mechanism of action is well-defined, proceeding from targeted delivery to the inhibition of microtubule formation, which culminates in G2/M cell cycle arrest and apoptosis.[2][11] A key distinguishing feature of MMAF is its charged C-terminus, which limits its cell permeability.[4][] This property reduces the bystander effect and minimizes off-target toxicity, offering a significant advantage for developing ADCs with a wider therapeutic window.[6][8] The comprehensive in vitro protocols provided herein are essential for the robust characterization and preclinical evaluation of MMAF-based ADCs, enabling researchers to accurately quantify their potency and elucidate their cytotoxic mechanisms.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 10. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, revolutionizing the landscape of oncology. These complex bioconjugates leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and overall success of an ADC. Among the various linker technologies, the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer has become a cornerstone in the design of modern ADCs, integral to the function of numerous clinically approved and investigational therapies.
This in-depth technical guide provides a comprehensive overview of the PABC self-immolative spacer, detailing its mechanism of action, its impact on ADC properties, and the experimental methodologies used for its characterization.
The Core Function of the PAB Self-Immolative Spacer
The primary role of the PAB self-immolative spacer is to ensure the controlled and efficient release of the cytotoxic payload in its active form only after the ADC has been internalized by the target cancer cell.[] This is achieved through a "self-immolation" process, which is a spontaneous, intramolecular electronic cascade that leads to the cleavage of the carbamate bond linking the spacer to the drug.[2][3] This elegant mechanism is not a direct enzymatic cleavage of the PAB unit itself but is triggered by the cleavage of an adjacent "trigger" moiety, most commonly a protease-sensitive dipeptide like valine-citrulline (Val-Cit).[][4]
The key advantages conferred by the PAB spacer include:
-
Preventing Premature Drug Release: The PAB linker, in conjunction with its trigger, is designed to be highly stable in the systemic circulation (pH ~7.4), minimizing the premature release of the potent payload and thus reducing off-target toxicity.[]
-
Ensuring Traceless Drug Release: The self-immolation process releases the payload in its original, unmodified, and fully active form, which is crucial for maximizing its cytotoxic potential.[2]
-
Broad Applicability: The PAB spacer can be used to link a wide variety of amine-containing payloads, making it a versatile tool in ADC development.
Mechanism of Action: A Cathepsin-Triggered Cascade
The release of the payload from a PAB-containing ADC is a multi-step process that typically occurs within the lysosomal compartment of the target cancer cell.
References
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF: Structure, Components, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
The landscape of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of modern ADCs is the linker-payload system, which must remain stable in circulation and efficiently release the cytotoxic agent upon internalization into the target cell.
This technical guide provides a detailed examination of the MAL-di-EG-Val-Cit-PAB-MMAF drug-linker, a widely utilized system in ADC research and development. We will dissect its individual components, elucidate the mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its characterization.
Core Components and Structure
The this compound conjugate is a meticulously designed molecular entity, with each component serving a distinct and crucial function. The full chemical structure is a complex assembly of a conjugation moiety, a spacer, a cleavable linker, a self-immolative spacer, and the cytotoxic payload.
Maleimide (B117702) (MAL)
-
Function: The maleimide group serves as the reactive handle for conjugation to the monoclonal antibody. It specifically and covalently reacts with the sulfhydryl group of cysteine residues on the antibody, forming a stable thioether bond. This site-specific conjugation is critical for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Di-ethylene Glycol (di-EG)
-
Function: The di-ethylene glycol moiety acts as a hydrophilic spacer. Its inclusion in the linker design can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.
Valine-Citrulline (Val-Cit)
-
Function: This dipeptide sequence is a key element of the cleavable linker strategy.[1] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] The Val-Cit linker exhibits high stability in the bloodstream, where Cathepsin B activity is minimal, but is efficiently cleaved in the acidic environment of the lysosome following ADC internalization.[2]
p-Aminobenzylcarbamate (PAB)
-
Function: The PAB group acts as a self-immolative spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the unmodified, fully active MMAF payload.[2][3] This self-immolation is crucial for ensuring that the cytotoxic agent is liberated in its most potent form.
Monomethyl Auristatin F (MMAF)
-
Function: MMAF is the cytotoxic "payload" of the ADC.[4][5] It is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][6] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[6][7]
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic MMAF. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome.
-
Lysosomal Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][3]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the free and active MMAF payload into the cytoplasm of the cancer cell.[2]
-
Induction of Apoptosis: The released MMAF binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[4][6] This leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade, resulting in the death of the cancer cell.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C73H113N13O19 | [8] |
| Molecular Weight | 1476.75 g/mol | [8] |
Table 2: Representative In Vitro Cytotoxicity of MMAF
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-28 | Melanoma | <1 | [9][10] |
| U87MG | Glioblastoma | <1 | [9] |
| A549 | Lung Carcinoma | >1 | [9] |
| Ishikawa | Endometrial Adenocarcinoma | Varies | [11] |
| A2780 | Ovarian Carcinoma | Varies | [11] |
Note: IC50 values are highly dependent on the specific ADC construct, target antigen expression, and experimental conditions. The values presented are illustrative.
Experimental Protocols
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.
Materials:
-
This compound conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute Cathepsin B in the assay buffer to a working concentration.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) and Cathepsin B in the pre-warmed assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately quench it by adding an excess of cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released MMAF over time.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the ADC on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
ADC construct
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ADC for a specified period (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the ADC.
Materials:
-
Cancer cell line of interest
-
ADC construct
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with the ADC as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5][6]
Mandatory Visualization
Caption: Workflow of ADC targeting, internalization, and payload release leading to apoptosis.
Caption: A generalized workflow for the in vitro evaluation of an ADC.
Conclusion
The this compound drug-linker system represents a sophisticated and highly effective platform for the development of targeted cancer therapies. Its modular design, which combines a stable conjugation chemistry, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, allows for the selective delivery of MMAF to tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The experimental protocols and data presented in this guide provide a framework for the robust characterization and evaluation of ADCs employing this advanced linker-payload technology. A thorough understanding of each component and its function is paramount for the successful design and optimization of the next generation of antibody-drug conjugates.
References
- 1. DuoADCTM: Precision Engagement, Amplified Efficacy - DuoADC [alfacytology.com]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
MMAF as a Tubulin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Monomethyl Auristatin F (MMAF), a potent synthetic antineoplastic agent. Primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), MMAF's efficacy is rooted in its function as a tubulin polymerization inhibitor. This document details its mechanism of action, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Mechanism of Action: Disrupting the Cellular Skeleton
MMAF is a synthetic, highly potent analog of the natural marine product dolastatin 10.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division and intracellular transport.[3][][5][6] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1][3][7] This characteristic is advantageous for an ADC payload as it minimizes off-target toxicity to healthy, antigen-negative cells.[1]
The cytotoxic cascade of an MMAF-based ADC begins when the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.[1][3] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis, and trafficking to the lysosome.[1][8] Inside the lysosome, the linker connecting the antibody to MMAF is cleaved by enzymes, releasing the active MMAF payload into the cytoplasm.[1][3][]
Once freed, MMAF exerts its potent antimitotic effect by binding to tubulin dimers at the vinca (B1221190) domain, preventing their polymerization into microtubules.[2][3] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[3][10]
Quantitative Data on MMAF Activity
The potency of MMAF is quantified through various metrics, including its binding affinity to tubulin (dissociation constant, KD) and its cytotoxic effect on cancer cells (half-maximal inhibitory concentration, IC50).
Table 1: Tubulin Binding Affinity
Fluorescence polarization assays have been used to determine the equilibrium dissociation constants (KD) for MMAF and MMAE binding to free tubulin, demonstrating MMAF's higher affinity.[11]
| Compound | KD (nM) | Reference |
| FI-MMAF | 60 ± 3 | [11] |
| FI-MMAE | 291 ± 3 | [11] |
| FI refers to fluorescein-conjugated derivatives used in the assay. |
Table 2: In Vitro Cytotoxicity of Free MMAF
The IC50 values for free MMAF vary across different cancer cell lines, but generally fall within the nanomolar range.[][13]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |
| H3396 | Breast Carcinoma | 105 | [13] |
| 786-O | Renal Cell Carcinoma | 257 | [13] |
| Caki-1 | Renal Cell Carcinoma | 200 | [13] |
| Various | Breast, Prostate, Lung Cancer | 5 - 100 | [] |
Table 3: Representative In Vitro Cytotoxicity of MMAF-ADCs
When conjugated to a monoclonal antibody, the potency of MMAF is significantly enhanced against antigen-positive cells. IC50 values for ADCs are dependent on the target antigen, antibody, linker, and cell line.[8]
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 | [8] |
| EphA2 | 1C1-mcMMAF | EphA2-expressing cells | Various | as low as 0.04 (3 ng/mL) | [] |
| BCMA | Belantamab Mafodotin | Myeloma | Multiple Myeloma | Varies | [8] |
Detailed Experimental Protocols
Evaluating the efficacy of MMAF requires a suite of well-defined in vitro assays. The following sections provide detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
MMAF stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or fluorometer with a 340 nm or 350 nm light source.
Procedure:
-
Tubulin Preparation: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep on ice for 15-30 minutes to ensure depolymerization of any aggregates.
-
Reaction Setup: In a 96-well plate, add GTB, the desired final concentrations of MMAF (or vehicle control, e.g., DMSO), and tubulin. Keep the plate on ice.
-
Initiation of Polymerization: To initiate the reaction, add GTP to a final concentration of 1 mM and, if required for the assay conditions, glycerol to a final concentration of 10%.
-
Data Acquisition: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the initial linear phase of the curve. Calculate the percent inhibition for each MMAF concentration relative to the vehicle control.
Cell Viability (Cytotoxicity) Assay
This protocol determines the IC50 of MMAF using a luminescent-based cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[8]
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
MMAF stock solution (in DMSO)
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of MMAF in complete medium. A typical starting range is 0.01 nM to 100 nM.[14] Remove the old medium from the cells and add 100 µL of the medium containing the diluted MMAF. Include vehicle-only controls (e.g., medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂. Longer incubation is often required for tubulin inhibitors.[14]
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (from medium-only wells). Normalize the data to the vehicle-only control wells (100% viability). Plot the percent viability against the log of the MMAF concentration and fit a dose-response curve to determine the IC50 value.[14]
Immunofluorescence Microscopy for Microtubule Disruption
This protocol allows for the direct visualization of MMAF's effect on the microtubule cytoskeleton within cells.
Materials:
-
Cancer cell line
-
Glass coverslips in a 12- or 24-well plate
-
MMAF stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MMAF (e.g., 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 16-24 hours).
-
Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the well-defined network in control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by MMAF.[2]
Materials:
-
Cancer cell line
-
6-well plates
-
MMAF stock solution
-
PBS
-
Trypsin-EDTA
-
Fixative: Ice-cold 70% ethanol (B145695)
-
PI Staining Solution: Propidium Iodide (PI) and RNase A in PBS
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with various concentrations of MMAF (e.g., 10 nM, 100 nM) and a vehicle control for 24 hours.[2]
-
Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[2]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Monomethyl Auristatin F is a highly potent tubulin polymerization inhibitor that serves as a critical cytotoxic payload in the development of modern antibody-drug conjugates.[3][13] Its mechanism of action, involving the disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis, is well-characterized.[3][15] The charged C-terminal phenylalanine reduces its membrane permeability, thereby lowering systemic toxicity compared to related compounds like MMAE and making it a safer, yet powerful, component for targeted cancer therapy.[1][3] The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers engaged in the preclinical and clinical development of MMAF-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 6. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 11. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Core of Targeted Cancer Therapy: An In-depth Technical Guide to ADC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents directly to cancer cells. This precision is orchestrated by a critical component: the linker. This in-depth technical guide delves into the core of ADC linker technology, providing a comprehensive overview of linker types, conjugation chemistries, and their profound impact on the efficacy, safety, and pharmacokinetic profile of these complex biotherapeutics.
The Crucial Role of the Linker in ADC Design
The linker is the chemical bridge that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] An ideal linker must maintain a stable connection in the systemic circulation to prevent premature drug release and associated off-target toxicity.[2][3] Upon reaching the tumor, the linker must facilitate the efficient release of the active payload to exert its cell-killing effect.[2][3] The choice of linker technology is, therefore, a pivotal decision in the design of an ADC, directly influencing its therapeutic index.[2][4]
Classification of ADC Linkers: A Tale of Two Strategies
ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[5]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside tumor cells.[5] This targeted release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2]
-
pH-Sensitive Linkers: These linkers, such as those incorporating a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-Sensitive (Redox-Sensitive) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the bloodstream.[5]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, such as those based on a stable thioether bond formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, do not have a specific chemical trigger for payload release.[6] Instead, the release of the payload occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[5] This results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.
Quantitative Comparison of Linker Stability
The stability of the linker in plasma is a critical parameter that dictates the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the payload efficiently at the target site. The following tables summarize quantitative data on the stability of various linkers in plasma.
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Peptide | Val-Cit (vc) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | >95% |
| Peptide | Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | ~70% |
| Peptide | Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | Almost no cleavage |
| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | % Reduction in Bound Drug (7 days) | 75% |
Table 2: Stability of Non-Cleavable Linkers in Plasma
| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Thioether | SMCC | Kadcyla (T-DM1) | Mouse | % DAR Decrease (7 days) | 29% |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Experimental Protocols for ADC Linker Evaluation
The following section provides detailed methodologies for key experiments used to characterize and evaluate ADC linker technology.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[2]
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat)[2]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Microcentrifuge tubes
-
-80°C freezer
-
Analytical instruments (LC-MS/MS or ELISA)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[2]
-
Incubate the samples at 37°C with gentle agitation.[2]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots of the plasma and PBS samples.[2]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.[2]
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
To measure released payload:
-
Extract the free payload from the plasma samples (e.g., via protein precipitation).
-
Quantify the amount of released payload using a validated LC-MS/MS or ELISA method.[2]
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma.
Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.[7]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[7]
-
Activation Solution (e.g., 30-40 mM Dithiothreitol - DTT in water)[7]
-
Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[7]
-
Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other reaction components.
-
Data Analysis: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve. Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on target cancer cells.[8][9]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The efficacy of ADCs can be influenced by the signaling pathways active within the target cancer cells. For HER2-targeting ADCs, the HER2 signaling pathway is of central importance, while the PI3K/AKT pathway is a key regulator of cell survival and is often implicated in drug resistance.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload system, MAL-di-EG-Val-Cit-PAB-MMAF. This system is designed for targeted delivery of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to cancer cells. This document details the mechanism of action of each component, presents representative preclinical data, and provides detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker-payload technology.
Core Components and Mechanism of Action
The this compound drug-linker is a sophisticated, multi-component system engineered for stability in circulation and precise, controlled release of its cytotoxic payload within target tumor cells.[1]
-
Maleimide (B117702) (MAL): This functional group facilitates the covalent attachment of the drug-linker to the monoclonal antibody (mAb).[] Specifically, the maleimide group reacts with free thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[] This conjugation method allows for precise control over the drug-to-antibody ratio (DAR).
-
Di-ethylene Glycol (di-EG): The di-EG spacer is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[3] PEGylation, even with short PEG chains like di-EG, can reduce aggregation and potentially lower the immunogenicity of the ADC.[][3]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[4][5] Cathepsin B is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[1][5] This enzymatic cleavage is a key component of the targeted release mechanism, ensuring that the payload is liberated predominantly inside the cancer cell, thereby minimizing off-target toxicity.[1][6]
-
p-Aminobenzylcarbamate (PAB): The PAB group functions as a "self-immolative" spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes spontaneous 1,6-elimination, which in turn releases the unmodified, fully active MMAF payload.[1][7]
-
Monomethyl Auristatin F (MMAF): MMAF is a potent synthetic antineoplastic agent derived from dolastatin 10.[8][9] It functions as a tubulin polymerization inhibitor.[8][10] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[8][10] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8] MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable compared to its analogue, MMAE.[11] This property is thought to reduce the "bystander effect," where the released payload kills adjacent, antigen-negative cells.[11]
Signaling Pathway for MMAF-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for apoptosis induced by an MMAF-based ADC.
Data Presentation
The following tables summarize representative quantitative data for MMAF-based ADCs. It is important to note that specific values will vary depending on the target antigen, the antibody used, the drug-to-antibody ratio (DAR), and the specific cancer cell line being tested.
Table 1: In Vitro Cytotoxicity of MMAF-based ADCs
| Cell Line | Target Antigen | Linker Type | IC50 (nM) | Reference |
| HuH7 | HER-3 | vc-cleavable | ~25 | [12] |
| PLC/PRF/5 | HER-3 | vc-cleavable | ~70 | [12] |
| B78-D14 (Melanoma) | GD2 | Not Specified | <10 | [4] |
| EL-4 (Lymphoma) | GD2 | Not Specified | <10 | [4] |
| N87 (Gastric) | HER2 | mc-non-cleavable | ~1 | [6] |
| OE19 (Esophageal) | HER2 | mc-non-cleavable | ~1 | [6] |
Table 2: In Vivo Efficacy of MMAF-based ADCs in Xenograft Models
| Tumor Model | Target Antigen | ADC Dose | Tumor Growth Inhibition (%) | Reference |
| B78-D14 Melanoma | GD2 | Not Specified | ~74% reduction in tumor volume | [4] |
| EL-4 Lymphoma | GD2 | Not Specified | Significant tumor growth inhibition | [4] |
| Ramos Lymphoma | CD22 | ~7 mg/kg | Significant tumor regression | [7] |
| Ramos Lymphoma | CD79b | ~2.5 mg/kg | Significant tumor regression | [7] |
| HuH7 Liver Cancer | HER-3 | Not Specified | ~51% reduction in tumor volume | [12] |
Table 3: Physicochemical Properties of MMAF
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₅N₅O₈ | [10] |
| Molecular Weight | 731.96 g/mol | [10] |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [8][10] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis, conjugation, and evaluation of ADCs. The following sections provide representative protocols.
Synthesis of this compound
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 100 mM DTT) for 30 minutes at 37°C.[14] The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time.
-
Remove the excess reducing agent using a desalting column or dialysis against a buffer such as PBS with 1 mM EDTA.[10]
-
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or a similar method.
-
-
Characterization:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody (naked antibody)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Replace the medium in the wells with the ADC or control solutions and incubate for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells
-
Matrigel (optional)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (typically 1-10 million cells) into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
-
ADC Administration:
-
Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Collect tumors and other tissues for further analysis if required.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Conclusion
The this compound drug-linker system represents a highly engineered and effective platform for the development of targeted cancer therapies. Its modular design, incorporating a stable conjugation moiety, a solubility-enhancing spacer, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, allows for the creation of ADCs with a wide therapeutic window. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this promising class of therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
preclinical studies of MMAF-based ADCs
An In-depth Technical Guide to the Preclinical Studies of MMAF-Based Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. An ADC's architecture consists of three principal components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.
This guide focuses on Monomethyl Auristatin F (MMAF), a synthetic and highly potent antineoplastic agent used as a payload in numerous ADCs.[1][] MMAF is an analog of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[3][4] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] A key structural feature of MMAF is a charged C-terminal phenylalanine, which distinguishes it from its counterpart, Monomethyl Auristatin E (MMAE).[1][3] This modification renders MMAF significantly less permeable to cell membranes, a property that curtails its "bystander effect" and shapes its unique efficacy and toxicity profile.[1][5][]
Mechanism of Action
The therapeutic effect of an MMAF-based ADC is initiated by a sequence of targeted events, ensuring the specific delivery of the cytotoxic payload to antigen-expressing cancer cells.
-
Binding and Internalization : The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[1]
-
Endocytosis and Trafficking : Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1] The complex is then trafficked through the endosomal pathway to the lysosomes.
-
Payload Release : Within the acidic environment of the lysosome, the linker is cleaved by proteases (for cleavable linkers) or the antibody component is fully degraded (for non-cleavable linkers).[1] This process releases the active MMAF payload, or a charged metabolite such as cys-mc-MMAF, into the cytoplasm.[7][8]
-
Tubulin Inhibition : Once in the cytoplasm, MMAF exerts its cytotoxic effect by binding to tubulin, a critical protein for the formation of microtubules.[9]
-
Mitotic Arrest and Apoptosis : By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to cell cycle arrest in the G2/M phase and the subsequent initiation of apoptosis (programmed cell death).[7]
Caption: General mechanism of action for an MMAF-based Antibody-Drug Conjugate (ADC).
The Bystander Effect: A Comparative Perspective
The bystander effect is the capacity of a released ADC payload to diffuse from the targeted, antigen-positive (Ag+) cell and kill adjacent, antigen-negative (Ag-) cells.[10] This is a critical feature for treating heterogeneous tumors where antigen expression varies.
MMAF and MMAE, though structurally similar, exhibit profoundly different bystander killing capabilities.[5]
-
MMAF : Due to its C-terminal phenylalanine, MMAF is charged and hydrophilic, resulting in low membrane permeability.[1][5][] Consequently, once released inside a target cell, it cannot efficiently cross the cell membrane to affect neighboring cells.[5][11] This results in a minimal bystander effect, focusing the cytotoxic activity almost exclusively on antigen-positive cells.[5][12]
-
MMAE : Lacking the charged group, MMAE is more lipophilic and membrane-permeable.[5] This allows it to diffuse out of the target cell and kill nearby antigen-negative cells, mediating a potent bystander effect.[5][11][13]
Preclinical studies using admixed tumor models, containing both Ag+ and Ag- cells, have demonstrated that MMAE-ADCs can effectively kill both cell populations, whereas MMAF-ADCs are unable to kill the Ag- population.[5][13]
Caption: MMAF's limited membrane permeability restricts killing to target cells.
Preclinical Evaluation: Core Experimental Protocols
A rigorous preclinical assessment is vital to characterize the efficacy, safety, and pharmacokinetic profile of an MMAF-based ADC.
In Vitro Assays
Protocol 1: In Vitro Cytotoxicity Assay This assay measures the potency of the ADC by determining the concentration required to inhibit cell growth by 50% (IC50).
-
Methodology :
-
Cell Plating : Seed antigen-positive and antigen-negative cancer cell lines into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]
-
ADC Treatment : Prepare serial dilutions of the MMAF-ADC, a non-targeting control ADC, and free MMAF payload.[14]
-
Dosing : Add the diluted solutions to the appropriate wells. Include vehicle-only controls.[14]
-
Incubation : Incubate the plates for 72 to 120 hours to allow the ADC to exert its effect.[14]
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[14]
-
Data Analysis : Normalize luminescence data to the vehicle control and plot cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression curve fit.[14]
-
Caption: Workflow for a typical in vitro cytotoxicity assay to determine ADC potency.
Protocol 2: Bystander Killing Co-Culture Assay This assay directly evaluates the bystander killing potential of an ADC.
-
Methodology :
-
Cell Labeling : Label antigen-positive (Ag+) cells with one fluorescent marker (e.g., GFP) and antigen-negative (Ag-) cells with another (e.g., RFP).
-
Co-Culture Plating : Seed a mixture of the labeled Ag+ and Ag- cells (e.g., at a 1:1 ratio) into plates.[15]
-
ADC Treatment : Treat the co-culture with serial dilutions of the MMAF-ADC and appropriate controls (e.g., an MMAE-ADC).
-
Incubation : Incubate for a defined period (e.g., 96 hours).
-
Analysis : Use flow cytometry or high-content imaging to separately quantify the viability of the Ag+ and Ag- cell populations based on their fluorescent labels. A lack of reduction in the Ag- cell population indicates a limited bystander effect.
-
In Vivo Studies
Protocol 3: Tumor Xenograft Efficacy Study This is the standard preclinical model to assess the anti-tumor activity of an ADC in a living system.
-
Methodology :
-
Animal Model : Use immunodeficient mice (e.g., SCID or NOD-SCID) to prevent rejection of human tumor cells.[16][17]
-
Tumor Implantation : Subcutaneously inject human cancer cells that express the target antigen into the flank of each mouse.[16][17]
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 50-200 mm³).[16][17]
-
Randomization and Dosing : Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, MMAF-ADC at various doses). Administer treatments, typically via intravenous (IV) injection, on a defined schedule (e.g., twice a week for three weeks).[16]
-
Monitoring : Measure tumor volume with calipers and monitor animal body weight regularly (e.g., twice weekly) as an indicator of toxicity.[16][17]
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period. Efficacy is determined by comparing tumor growth inhibition (TGI) between treated and control groups.[16]
-
Caption: Workflow for a typical in vivo tumor xenograft study for ADC efficacy.
Protocol 4: Pharmacokinetic (PK) and Metabolism Studies These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload.
-
Methodology :
-
Animal Model : Typically conducted in rats or non-human primates.[18][19]
-
Administration : A single dose of the MMAF-ADC is administered, usually intravenously.[20]
-
Sample Collection : Blood samples are collected at multiple time points post-administration.
-
Analysis : Plasma is separated and analyzed using techniques like ELISA (to measure total antibody and ADC) and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify free MMAF and its metabolites.[18][20][21]
-
Parameter Calculation : Key PK parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated.[20]
-
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from various .
Table 1: In Vivo Efficacy of Select MMAF-based ADCs in Xenograft Models
| ADC | Target Antigen | Tumor Model | Dosing Regimen | Outcome |
| GSK2857916 | BCMA | NCI-H929 Xenograft | 4 mg/kg, q3d x 4 | Complete tumor elimination.[12] |
| GSK2857916 | BCMA | MM.1S Disseminated | 0.4 mg/kg, q3d x 9 | Eradication of detectable tumors; extended survival.[12] |
| Chi-Tn-MMAF | Tn Antigen | Jurkat Xenograft | 10 mg/kg, 2x/week for 3 weeks | Significant tumor growth delay.[16] |
| ch14.18-MMAF | GD2 | B78-D14 Melanoma | 5 mg/kg, 5 injections with 4-day interval | Significant tumor growth delay.[16] |
Table 2: Preclinical Pharmacokinetics of Free MMAF in Rat
| Parameter | IV Administration (5 mg/kg) | Oral Administration (10 mg/kg) |
| Tmax (h) | 0.08 | 0.25 |
| Cmax (ng/mL) | 1653.3 | 2.5 |
| AUC (h*ng/mL) | 599.4 | 4.3 |
| Clearance (L/h/kg) | 8.4 | - |
| Bioavailability (F%) | - | 0% |
| (Data sourced from a study in rats)[19][20] |
Table 3: Common Preclinical Toxicities Associated with MMAF Payloads
| Payload | Associated Toxicities in Preclinical & Clinical Studies |
| MMAF | Thrombocytopenia (low platelet count), Ocular Toxicities (e.g., keratitis, blurred vision), Pro-inflammatory responses.[7][22][23][24] |
| MMAE | Neutropenia (low neutrophil count), Peripheral Neuropathy.[7][24][25] |
Key Preclinical Findings and Advanced Mechanisms
-
Potent, Targeted Killing : Preclinical data consistently show that MMAF-ADCs induce potent and selective killing of tumor cells expressing the target antigen.[9][12]
-
Distinct Toxicology : The toxicity profile of MMAF-ADCs is distinct from MMAE-ADCs. The most frequently observed adverse effects in preclinical and clinical studies are thrombocytopenia and ocular toxicity.[7][24] This payload-specific toxicity profile is a critical consideration for clinical development.[26]
-
Pharmacokinetics : Studies on free MMAF show it has high clearance and essentially zero oral bioavailability, underscoring the necessity of the antibody for delivery.[18][19][20] The pharmacokinetics of the intact ADC are primarily driven by the properties of the monoclonal antibody.
-
Linker Technology : MMAF is often paired with non-cleavable linkers, such as maleimidocaproyl (mc).[][8] Upon antibody degradation in the lysosome, this results in the release of a charged cys-mc-MMAF metabolite, which, like MMAF itself, is membrane-impermeable and contained within the target cell.[7]
-
Immunogenic Cell Death (ICD) : Recent preclinical studies on belantamab mafodotin (GSK2857916) have revealed a novel immune-mediated mechanism. This MMAF-ADC was shown to induce markers of immunogenic cell death (ICD), such as the surface exposure of calreticulin.[8][27] This process can stimulate an anti-tumor immune response by promoting the maturation and activation of dendritic cells, adding another layer to the ADC's therapeutic effect.[8][28]
Conclusion
MMAF is a highly potent auristatin derivative that serves as a critical payload in the ADC landscape. Its defining characteristic—low membrane permeability due to a charged C-terminal phenylalanine—results in potent, targeted cell killing with a minimal bystander effect. This makes MMAF-based ADCs particularly well-suited for treating hematological malignancies or for targets where bystander killing of adjacent healthy tissue is a concern. The preclinical profile of MMAF-ADCs is marked by strong, antigen-dependent efficacy and a distinct set of potential toxicities, primarily thrombocytopenia and ocular effects, which differ from those associated with MMAE. As research uncovers additional mechanisms, such as the induction of immunogenic cell death, the strategic application of MMAF-based ADCs in oncology continues to evolve, solidifying their role as a powerful and precise tool in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. adcreview.com [adcreview.com]
- 28. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for MAL-di-EG-Val-Cit-PAB-MMAF Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. This document provides a detailed protocol for the conjugation of a specific drug-linker, MAL-di-EG-Val-Cit-PAB-MMAF, to a monoclonal antibody.
The this compound drug-linker is comprised of several key components:
-
MMAF (Monomethyl Auristatin F): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme commonly upregulated in the lysosomes of tumor cells.[4][5][][7] This ensures the targeted release of MMAF within the cancer cells.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that facilitates the efficient release of the active MMAF payload upon the enzymatic cleavage of the Val-Cit linker.[4][5]
-
MAL-di-EG (Maleimide-di-ethylene glycol): The maleimide (B117702) group enables covalent conjugation to free thiol groups on the antibody, typically from reduced interchain disulfide bonds.[][9] The di-ethylene glycol spacer enhances solubility.
This protocol outlines the necessary steps for antibody reduction, conjugation, purification, and characterization of the resulting ADC.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[4]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4][5][]
-
Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the unmodified, potent MMAF payload into the cytoplasm.[4]
-
Cytotoxicity: The released MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific antibody and desired product characteristics.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less prone to air oxidation. DTT is also effective.[10] |
| Molar Excess of Reducing Agent | 50-100 fold | This excess ensures sufficient reduction of interchain disulfide bonds.[11] |
| Reduction Incubation Time | 20-60 minutes | Optimization may be required based on the antibody's disulfide bond accessibility.[11] |
| Reduction Temperature | 37°C | Incubation at 37°C can facilitate the reduction process.[10][12] |
| Molar Excess of Drug-Linker | 5-20 fold | A molar excess is used to drive the conjugation reaction to completion.[10][11] |
| Conjugation Incubation Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and reduce aggregation.[11] |
| Conjugation pH | 6.5-7.5 | Maleimide-thiol conjugation is highly specific and efficient within this pH range.[][9] |
| Target Drug-to-Antibody Ratio (DAR) | 3-4 | A DAR of 4 is a common target for cysteine-based conjugation.[13] |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.0-7.5)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Solvent for drug-linker (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC)
Step 1: Antibody Reduction
This step reduces the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Prepare the antibody at a concentration of 1-10 mg/mL in degassed Reaction Buffer.
-
Prepare a fresh stock solution of the reducing agent (TCEP or DTT) in the Reaction Buffer.
-
Add a 50-100 fold molar excess of the reducing agent to the antibody solution.[11]
-
Incubate the reaction mixture at 37°C for 20-60 minutes.[11][12]
-
Immediately proceed to the conjugation step. It is critical to minimize the time the antibody is in its reduced state to prevent re-oxidation.
Step 2: Maleimide-Thiol Conjugation
This step covalently links the maleimide group of the drug-linker to the newly generated thiol groups on the antibody.
-
Immediately prior to use, dissolve the this compound in a suitable solvent like DMSO to create a concentrated stock solution.[11]
-
Add a 5-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution.[11]
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[11] Protect from light if any components are light-sensitive.
-
(Optional) Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to react with any unreacted maleimide groups. Incubate for 15-20 minutes.
Step 3: Purification of the ADC
Purification is necessary to remove unconjugated drug-linker, excess reagents, and any aggregated protein.
-
Purify the ADC using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[11]
-
For SEC, equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture onto the column and collect the fractions corresponding to the monomeric ADC.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against the desired storage buffer.
Step 4: Characterization of the ADC
The purified ADC should be characterized to determine its concentration, drug-to-antibody ratio (DAR), and purity.
-
Concentration: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC.[13] This method separates ADC species with different numbers of conjugated drugs.
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC)-HPLC.
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Val-Cit-PAB linker cleavage mechanism.
References
- 1. clickbios.com [clickbios.com]
- 2. moradec.com [moradec.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bicellscientific.com [bicellscientific.com]
- 13. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for the Conjugation of MAL-di-EG-Val-Cit-PAB-MMAF to an IgG Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, MAL-di-EG-Val-Cit-PAB-MMAF, to a human immunoglobulin G (IgG) antibody.
The drug-linker consists of four key components:
-
MAL (Maleimide): A thiol-reactive group that enables covalent attachment to the antibody.
-
di-EG (di-ethylene glycol): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker that is designed to be stable in the bloodstream and release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[1][][3]
-
MMAF (Monomethyl Auristatin F): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][]
The conjugation process involves the controlled reduction of the interchain disulfide bonds in the hinge region of the IgG antibody to generate free thiol groups, followed by the covalent attachment of the maleimide-containing drug-linker. This protocol aims to provide a reproducible method for generating ADCs with a desired drug-to-antibody ratio (DAR).
Signaling Pathway of MMAF-Induced Apoptosis
MMAF, the cytotoxic payload, exerts its effect by disrupting microtubule dynamics. Upon internalization of the ADC and cleavage of the linker, MMAF is released into the cytoplasm where it inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Experimental Protocols
This section provides detailed protocols for the reduction of an IgG antibody, conjugation with this compound, and subsequent purification and characterization of the resulting ADC.
Antibody Reduction
The generation of free thiol groups on the antibody is a critical first step. This is achieved by the selective reduction of the interchain disulfide bonds in the hinge region. Two common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). The extent of reduction, and thus the number of available thiols for conjugation, can be controlled by modulating the concentration of the reducing agent, temperature, and reaction time.
-
Prepare the Antibody Solution:
-
Dissolve the IgG antibody in a suitable buffer, such as phosphate-buffered saline (PBS) containing 5 mM EDTA, to a final concentration of 5-10 mg/mL. The EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
-
Prepare TCEP Stock Solution:
-
Prepare a 10 mM stock solution of TCEP in water.
-
-
Reduction Reaction:
-
Add the TCEP stock solution to the antibody solution to achieve the desired final molar excess of TCEP. The optimal molar excess will depend on the desired number of free thiols (and thus the target DAR). Refer to the table below for guidance.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5). This step is crucial to prevent the TCEP from interfering with the subsequent maleimide (B117702) conjugation reaction.
-
-
Prepare the Antibody Solution:
-
Prepare the antibody solution as described in Protocol 1A.
-
-
Prepare DTT Stock Solution:
-
Prepare a 100 mM stock solution of DTT in water.
-
-
Reduction Reaction:
-
Add the DTT stock solution to the antibody solution to achieve the desired final concentration of DTT. Refer to the table below for guidance on DTT concentrations to achieve a specific number of thiols per antibody.
-
Incubate the reaction at 37°C for 30 minutes.[7]
-
-
Purification of Reduced Antibody:
-
Purify the reduced antibody as described in Protocol 1A to remove excess DTT.
-
The following table provides a guideline for the relationship between the concentration of the reducing agent and the average number of free thiols generated per IgG antibody. These values may require optimization depending on the specific antibody and reaction conditions.
| Target DAR | Average Thiols per Antibody | Recommended DTT Concentration (mM) at 37°C for 30 min[7] |
| 2 | ~2 | ~1.5 |
| 4 | ~4 | ~3.5 |
| 6 | ~6 | ~7 |
| 8 | ~8 | ~20 |
Conjugation of this compound to Reduced IgG
This step involves the reaction of the maleimide group on the drug-linker with the newly generated free thiol groups on the antibody, forming a stable thioether bond. The reaction is typically performed at a slightly basic pH to ensure the thiol groups are deprotonated and thus more nucleophilic.
-
Prepare the Drug-Linker Solution:
-
Dissolve the this compound in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of approximately 10 mM.
-
-
Conjugation Reaction:
-
To the purified reduced antibody solution (in conjugation buffer, pH 7.2-7.5), add the drug-linker stock solution to achieve a molar excess of drug-linker over the antibody. A molar excess of 1.5 to 2.0 fold per thiol is a good starting point.
-
The final concentration of the organic co-solvent in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a molar excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification of the Antibody-Drug Conjugate
Purification is necessary to remove unreacted drug-linker, quenching reagent, and any aggregated or fragmented antibody species. Hydrophobic Interaction Chromatography (HIC) is a commonly used method for purifying ADCs and can also be used to separate different DAR species.[8][9]
-
Prepare Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Adjust the quenched conjugation reaction mixture to a final concentration of approximately 1 M ammonium sulfate by adding Mobile Phase A.
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a mixture of Mobile Phase A and B.
-
Load the prepared sample onto the column.
-
Elute the ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
Collect the fractions containing the desired ADC species.
-
-
Buffer Exchange:
-
Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and efficacy. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and potency.
Determination of Drug-to-Antibody Ratio (DAR)
HIC-HPLC is a powerful analytical technique for determining the average DAR and the distribution of different DAR species in an ADC preparation.[3][10]
-
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
A HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
As described in Protocol 3.
-
-
Analysis:
-
Inject the purified ADC sample onto the equilibrated HIC column.
-
Run a linear gradient from high to low salt concentration.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance maximum of the cytotoxic drug.
-
The different peaks in the chromatogram correspond to different DAR species (DAR0, DAR2, DAR4, etc.).
-
-
DAR Calculation:
-
Calculate the area of each peak corresponding to a specific DAR species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value of that species) / 100
-
| Elution Order | DAR Species | Expected Retention Time |
| 1 | DAR 0 (Unconjugated) | Earliest |
| 2 | DAR 2 | Intermediate |
| 3 | DAR 4 | Intermediate |
| 4 | DAR 6 | Late |
| 5 | DAR 8 | Latest |
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or low molecular weight species (fragments).[11][12]
-
Instrumentation:
-
An HPLC system with a UV detector.
-
An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase:
-
A suitable buffer such as 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
-
Analysis:
-
Inject the purified ADC sample onto the equilibrated SEC column.
-
Run an isocratic elution with the mobile phase.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and peaks eluting later correspond to fragments.
-
Purity is determined by the percentage of the main peak area relative to the total peak area.
-
In Vitro Potency Assay
The biological activity of the ADC is determined by its ability to kill target cancer cells. A cell-based cytotoxicity assay is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the IgG antibody.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated antibody (as a negative control), and free MMAF (as a positive control).
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTT assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Target Cell Line (Antigen-Positive) IC50 | Non-Target Cell Line (Antigen-Negative) IC50 |
| This compound ADC | ~1-10 ng/mL | >1000 ng/mL |
| Unconjugated IgG | >1000 ng/mL | >1000 ng/mL |
| Free MMAF | ~0.1-1 ng/mL | ~0.1-1 ng/mL |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the successful conjugation of this compound to an IgG antibody. Careful control of the antibody reduction and conjugation steps, followed by rigorous purification and characterization, is essential for the production of a high-quality antibody-drug conjugate with a defined drug-to-antibody ratio and potent in vitro activity. The provided workflows, protocols, and quantitative data tables are intended to serve as a valuable resource for researchers and scientists in the field of ADC development.
References
- 1. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. assets.criver.com [assets.criver.com]
Application Notes and Protocols for Disulfide Bond Reduction for Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins and peptides via maleimide (B117702) chemistry is a cornerstone of bioconjugation, essential for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics.[1] Maleimides exhibit high reactivity and specificity towards free sulfhydryl (thiol) groups found in cysteine residues.[2][3] The reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[3][4]
However, within many proteins, particularly antibodies, pairs of cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-). These bonds are crucial for maintaining the protein's tertiary and quaternary structures.[2][5] Disulfide bonds are unreactive towards maleimides.[4][5] Therefore, a critical prerequisite for successful maleimide conjugation is the selective reduction of these disulfide bonds to regenerate the free, reactive thiol groups.[4] This process must be carefully controlled to yield a sufficient number of conjugation sites without compromising the protein's structural integrity and biological function.
This document provides a detailed overview of common reducing agents, comprehensive experimental protocols for disulfide reduction and subsequent maleimide conjugation, and troubleshooting guidance.
Choosing a Disulfide Reducing Agent
The selection of a reducing agent is critical and depends on the specific protein, the desired extent of reduction, and downstream application requirements. The three most common reagents are Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and 2-Mercaptoethanol (2-ME).
TCEP is a potent, odorless, and stable reducing agent that is effective over a broad pH range.[6][7] As it does not contain a thiol group itself, excess TCEP typically does not need to be removed before the addition of the maleimide reagent, simplifying the workflow.[6][8]
DTT , also known as Cleland's reagent, is another powerful reducing agent.[9][10] Its reducing power is optimal at a pH above 7.[9][11] A significant drawback is that DTT is a dithiol and will react with the maleimide. Therefore, it is mandatory to remove excess DTT after reduction and prior to conjugation, usually via a desalting column or dialysis.[4][12]
2-Mercaptoethylamine (2-MEA) is a milder reducing agent often used for the selective reduction of the more accessible hinge-region disulfide bonds in antibodies (IgGs), which can be advantageous for creating more homogeneous conjugates.[13][14]
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | 2-MEA (2-Mercaptoethylamine) |
| Mechanism | Irreversible, stoichiometric reduction[6] | Reversible, driven by stable cyclic disulfide formation[15] | Monothiol reducing agent[14] |
| Optimal pH | Wide range (1.5 - 8.5)[6][7] | > 7.0[11][16] | ~7.0-7.5 |
| Stability | High stability in aqueous solution, resistant to air oxidation[6] | Prone to air oxidation[16] | Prone to oxidation |
| Odor | Odorless | Strong, unpleasant | Unpleasant |
| Removal Required? | No, does not compete in maleimide reaction[6][8] | Yes, mandatory removal required before conjugation[4][12] | Yes, mandatory removal required |
| Selectivity | General disulfide reduction | General disulfide reduction | Selective for labile disulfides (e.g., IgG hinge)[14] |
Table 2: General Reaction Conditions for Reduction and Conjugation
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| Reduction: TCEP Molar Ratio | 10- to 100-fold molar excess over protein | High | [4][12] |
| Reduction: Incubation Time | 30-60 minutes at room temperature | Varies with protein and TCEP concentration | [4] |
| Conjugation: pH | 6.5 - 7.5 | High thiol selectivity | [4][17] |
| Conjugation: Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature | [4][5] |
| Conjugation: Reaction Time | 1-2 hours at RT; overnight at 4°C | Varies with reactants and concentrations | [4][5][12] |
| Conjugation: Maleimide:Protein Molar Ratio | 10:1 to 20:1 | High | [4][12] |
| Protein Concentration | 1-10 mg/mL | High | [2][4][5][12] |
Table 3: Effect of DTT Concentration on Antibody Thiol Generation
This table summarizes data on the reduction of the antibody Trastuzumab at 37°C for 30 minutes, illustrating how DTT concentration can be tuned to control the number of available conjugation sites.
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
| (Data adapted from a study on Trastuzumab reduction)[18] |
Experimental Workflows and Chemical Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Potency Assays of Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.[1] Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that serves as a cytotoxic payload in several ADCs.[2] MMAF exerts its anticancer effect by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]
Potency assays are a critical component of ADC development and manufacturing, ensuring the biological activity and consistency of the drug product.[5] Regulatory agencies require validated potency assays for lot release and stability testing.[5] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the potency of MMAF-containing ADCs.
Mechanism of Action of MMAF ADCs
MMAF-ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell, typically through receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to MMAF is cleaved, releasing the active cytotoxic payload into the cytoplasm.[2][]
Free MMAF then binds to tubulin, disrupting the formation and dynamics of microtubules.[7] This interference with the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis.[5][8] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately resulting in cell death.[9]
MMAF-ADC Signaling Pathway
Caption: MMAF-ADC binds to its target antigen, is internalized, and releases MMAF, leading to microtubule disruption, G2/M cell cycle arrest, and apoptosis.
Experimental Workflow for Potency Assessment
A typical workflow for assessing the potency of an MMAF ADC involves a series of in vitro cell-based assays. The primary assay is a cytotoxicity assay to determine the concentration of the ADC required to kill a certain percentage of target cells (e.g., IC50). This is often complemented by mechanistic assays, such as apoptosis and cell cycle analysis, to confirm the mode of action.
General Experimental Workflow
Caption: A generalized workflow for determining the in vitro potency of MMAF-ADCs using cell-based assays.
Data Presentation: Quantitative Analysis of MMAF ADC Potency
The potency of MMAF ADCs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC that induces a 50% reduction in cell viability. The following table summarizes representative IC50 values for different MMAF ADCs in various cancer cell lines.
| ADC Target | Cell Line | Cancer Type | MMAF ADC IC50 (ng/mL) | Reference ADC IC50 (ng/mL) |
| CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | 10 - 50 | >1000 (non-targeting ADC) |
| CD70 | 786-O | Renal Cell Carcinoma | 5 - 20 | >1000 (non-targeting ADC) |
| CD19 | Ramos | Burkitt's Lymphoma | 1 - 10 | >1000 (non-targeting ADC) |
| HER2 | SK-BR-3 | Breast Cancer | 20 - 100 | >1000 (non-targeting ADC) |
| BCMA | MM.1S | Multiple Myeloma | 0.1 - 5 | >1000 (non-targeting ADC) |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to determine the IC50 of an MMAF-ADC using a luminescent-based cell viability assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Target cancer cell line expressing the antigen of interest
-
Complete cell culture medium
-
MMAF-ADC and a non-targeting control ADC
-
96-well clear-bottom, opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count the target cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the MMAF-ADC and the non-targeting control ADC in complete medium. A typical concentration range would span from picomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only (background) and untreated cells (vehicle control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration (e.g., 72-120 hours). The incubation time should be sufficient to allow for ADC internalization, payload release, and induction of cell death.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other values.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF-ADC and a non-targeting control ADC
-
96-well clear-bottom, opaque-walled tissue culture plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating and ADC Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol. The incubation time for apoptosis assays may be shorter (e.g., 24-72 hours) to capture the early stages of apoptosis.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other values.
-
Calculate the fold increase in caspase activity for each ADC concentration relative to the untreated control cells.
-
Plot the fold increase in caspase activity against the logarithm of the ADC concentration.
-
Conclusion
The cell-based potency assays described in these application notes are essential tools for the development and characterization of MMAF-ADCs. A robust and well-validated potency assay is crucial for ensuring the quality, consistency, and efficacy of these complex therapeutic agents. The provided protocols offer a starting point for establishing these assays in a research or drug development setting. It is important to optimize and validate these methods for each specific MMAF-ADC and target cell line to ensure accurate and reliable results that comply with regulatory expectations.[2]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] MJ-29 Inhibits Tubulin Polymerization, Induces Mitotic Arrest, and Triggers Apoptosis via Cyclin-Dependent Kinase 1-Mediated Bcl-2 Phosphorylation in Human Leukemia U937 Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of MAL-di-EG-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of MAL-di-EG-Val-Cit-PAB-MMAF, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This ADC component comprises a maleimide (B117702) (MAL) group for antibody conjugation, a di-ethylene glycol (di-EG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin F (MMAF). The protocols outlined herein are compiled from established synthetic methodologies for similar compounds and are intended to serve as a comprehensive guide for researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. This compound is a critical component in the construction of certain ADCs. The maleimide group allows for covalent attachment to cysteine residues on a monoclonal antibody. The di-ethylene glycol spacer enhances solubility. The Val-Cit linker is designed to be stable in the bloodstream but is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, thereby releasing the cytotoxic payload specifically at the tumor site. The PAB spacer facilitates the release of the unmodified MMAF, a potent antimitotic agent that inhibits tubulin polymerization. This targeted delivery approach aims to minimize off-target toxicity and improve the therapeutic index.
Synthesis Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Solid-Phase Synthesis of the Val-Cit-PAB Linker: The dipeptide linker is assembled on a solid support, followed by the coupling of the p-aminobenzyl alcohol spacer.
-
Conjugation of MMAF and Deprotection: The cytotoxic drug, MMAF, is conjugated to the linker, and the N-terminal protecting group is removed.
-
Coupling of the MAL-di-EG Moiety: The maleimide-containing spacer is attached to the deprotected linker-drug conjugate to yield the final product.
The following sections provide detailed experimental protocols for each of these stages.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes the synthesis of the core peptide-spacer component using solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-Cit-OH (Fmoc-L-Citrulline)
-
Fmoc-Val-OH (Fmoc-L-Valine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
p-Aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Citrulline):
-
Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and add the mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.
Protocol 2: MMAF Conjugation and Deprotection to Yield NH₂-Val-Cit-PAB-MMAF
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin F (MMAF)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
Piperidine
-
Reverse-phase HPLC system
Procedure:
-
MMAF Conjugation:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAF (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.0 eq.) and pyridine to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAF. Lyophilize the product to a solid.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-MMAF in DMF and add piperidine (20 eq.).
-
Stir at room temperature for 20-30 minutes.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAF by reverse-phase HPLC.
-
Protocol 3: Synthesis of MAL-di-EG-NHS Ester
Materials:
-
N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt
-
di(ethylene glycol) bis(succinimidyl succinate)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-(2-Aminoethyl)maleimide trifluoroacetate salt and a molar excess of di(ethylene glycol) bis(succinimidyl succinate) in anhydrous DCM.
-
Add triethylamine to the solution to act as a base.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the product by flash chromatography to yield MAL-di-EG-NHS ester.
Protocol 4: Final Coupling to Synthesize this compound
Materials:
-
NH₂-Val-Cit-PAB-MMAF
-
MAL-di-EG-NHS ester
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve NH₂-Val-Cit-PAB-MMAF (1.0 eq.) and MAL-di-EG-NHS ester (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC.
-
Upon completion, purify the final product, this compound, by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white solid.
Data Presentation
Table 1: Summary of Representative Yields and Purity for Synthesis Steps
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Fmoc-Val-Cit-PAB-OH | 60-70 | >95 |
| 2 | NH₂-Val-Cit-PAB-MMAF | 70-80 | >95 |
| 3 | MAL-di-EG-NHS ester | 50-60 | >95 |
| 4 | This compound | 60-70 | >98 |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₇₄H₁₁₅N₁₃O₁₉ |
| Molecular Weight | 1522.8 g/mol |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated: 1522.8; found: consistent with calculated value |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action of a this compound ADC.
Purification and Characterization
The purification of intermediates and the final product is critical to ensure high purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purification.
-
Purification: A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Characterization:
-
HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR): To confirm the structure of the final compound and key intermediates.
-
Stability and Storage
This compound is sensitive to hydrolysis, particularly the maleimide group and the ester linkages. It is recommended to store the final product as a lyophilized powder at -20°C or lower, protected from moisture. Solutions should be prepared fresh before use.
Conclusion
The synthesis of this compound is a complex but well-defined process. The protocols provided in this document, based on established chemical principles, offer a comprehensive guide for the successful synthesis, purification, and characterization of this important ADC linker-drug conjugate. Adherence to the detailed procedures and careful monitoring of each step are crucial for obtaining a high-purity product suitable for further conjugation to antibodies and subsequent preclinical and clinical evaluation.
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Antibody-Drug Conjugates (ADCs). The following sections outline the experimental workflow, from initial in vitro characterization to the execution and analysis of animal studies, ensuring a robust evaluation of ADC candidates.
I. Introduction to ADC In Vivo Efficacy Studies
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. In vivo efficacy studies are a critical component of the preclinical development of ADCs, providing essential data on their anti-tumor activity and tolerability in a living organism.[1][2] These studies are typically conducted in animal models, most commonly mice, bearing human tumor xenografts.[1][3] The primary goal is to assess the ability of the ADC to inhibit tumor growth and to determine a therapeutic window before advancing to clinical trials.[4]
II. Experimental Workflow Overview
The overall experimental workflow for in vivo efficacy studies of ADCs is a multi-step process that begins with essential in vitro characterization and culminates in comprehensive animal studies.
Caption: High-level workflow for ADC in vivo efficacy studies.
III. Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Pre-requisite)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive cancer cell lines. A lower IC50 value indicates higher potency.[5]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Remove the culture medium from the cells and add the different concentrations of the test articles.
-
Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Xenograft Tumor Model Establishment
Objective: To establish tumors in immunocompromised mice using human cancer cell lines or patient-derived tissues.[1]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS and syringes
Procedure:
-
Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel.
-
Inject the cell suspension (typically 1x10^6 to 1x10^7 cells) subcutaneously into the flank of each mouse.[3]
-
For PDX models, surgically implant a small fragment of tumor tissue subcutaneously.
-
Monitor the mice regularly for tumor formation.
Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in the established xenograft model.
Procedure:
-
Tumor Staging and Randomization:
-
Dosing and Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.[8]
-
Monitor the general health and behavior of the mice daily.
-
Record any signs of toxicity.
-
-
Study Endpoints:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined period.
-
Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight.
-
Survival can also be a key endpoint.[6]
-
IV. Data Presentation and Analysis
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | Q7Dx3 | 152.3 | 1854.7 | 0 | -2.1 |
| Unconjugated Ab | 5 | Q7Dx3 | 149.8 | 1623.1 | 12.5 | -1.8 |
| ADC | 1 | Q7Dx3 | 155.1 | 834.6 | 55.0 | -4.5 |
| ADC | 3 | Q7Dx3 | 151.9 | 243.0 | 86.9 | -6.2 |
| ADC | 10 | Q7Dx3 | 153.6 | 58.4 (Regression) | >100 | -8.9 |
Table 2: Pharmacokinetic Parameters of the ADC
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 120.5 | 8560.3 | 150.2 |
| ADC (DAR ≥ 2) | 115.2 | 7890.1 | 145.8 |
| Free Payload | 0.05 | 1.2 | 2.5 |
V. Visualization of Key Processes
ADC Mechanism of Action
Caption: Mechanism of action of a typical antibody-drug conjugate.
Logical Flow for Go/No-Go Decision
Caption: Decision tree for advancing an ADC candidate.
VI. Conclusion
A well-designed in vivo efficacy study is paramount for the successful preclinical development of an ADC. By following standardized protocols and systematically analyzing the data, researchers can generate the robust evidence needed to support the advancement of promising ADC candidates into clinical trials for the treatment of cancer. The integration of pharmacokinetic and pharmacodynamic data is crucial for understanding the dose-response relationship and establishing a potential therapeutic window.[9][10]
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Bystander Effect of MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. A critical characteristic of some ADCs is their ability to induce a "bystander effect," where the cytotoxic payload released from a targeted cancer cell can diffuse into and kill adjacent, antigen-negative tumor cells.[1][2] This phenomenon is particularly important for treating heterogeneous tumors with varied antigen expression.[1][3]
Monomethyl auristatin F (MMAF) is a potent antimitotic agent frequently used as a payload in ADCs.[1][4] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] However, unlike its analog monomethyl auristatin E (MMAE), MMAF exhibits a minimal to nonexistent bystander effect.[7][8] This is attributed to its chemical structure; MMAF possesses a charged C-terminal phenylalanine, which renders it hydrophilic and limits its ability to cross cell membranes.[8][9]
These application notes provide detailed protocols for assessing the bystander effect of MMAF-ADCs, enabling researchers to quantitatively evaluate this key characteristic.
Data Presentation
Table 1: Comparative Cytotoxicity of Auristatin Derivatives
| Compound | Target Cells | IC50 (nM) | Bystander Effect | Reference |
| MMAF | Karpas 299 | ~10 | Minimal/None | [7] |
| MMAE | Karpas 299 | <1 | Potent | [7] |
| cAC10-vcMMAF | Karpas 299 | Potent | None | [7] |
| cAC10-vcMMAE | Karpas 299 | Potent | Potent | [7] |
Note: IC50 values can vary depending on the cell line and experimental conditions. This table provides a general comparison of the relative potencies and bystander capabilities.
Signaling Pathway of MMAF-Induced Cell Death
MMAF, upon release within a target cell, disrupts microtubule dynamics. This leads to the activation of the Spindle Assembly Checkpoint (SAC), which senses the improper formation of the mitotic spindle.[5] Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase, which, if unresolved, ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.[5][10]
Caption: Signaling pathway of MMAF leading to apoptosis.
Experimental Protocols
The following protocols are designed to assess the bystander killing capacity of MMAF-ADCs in vitro.
In Vitro Co-culture Bystander Assay
This assay directly measures the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[1]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP)[11]
-
MMAF-ADC
-
Isotype control ADC[11]
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or high-content imager
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[11]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the isotype control ADC.
-
Treat the co-cultures and monocultures with the ADCs. The concentration of the ADC should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[11]
-
Include an untreated control for each cell condition.
-
-
Incubation:
-
Incubate the plates for a period of 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Fluorescence Imaging: At the end of the incubation, acquire images of the GFP-expressing Ag- cells. A decrease in the number of fluorescent cells in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.[1]
-
Viability Assay: Alternatively, measure the overall cell viability in each well using a luminescent or fluorescent viability reagent.
-
Flow Cytometry: For a more quantitative analysis, cells can be harvested, stained with a viability dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of viable GFP-positive (Ag-) cells.[2]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill Ag- cells.[1][3]
Materials:
-
Same as for the co-culture assay.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the MMAF-ADC for 48-72 hours.
-
Collect the culture medium (this is the "conditioned medium").
-
As a control, prepare a "mock-conditioned medium" by adding the same concentration of MMAF-ADC to fresh culture medium.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and replace it with the conditioned medium or mock-conditioned medium.
-
-
Incubation:
-
Incubate the Ag- cells for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
-
A significant reduction in the viability of cells treated with the conditioned medium compared to those treated with the mock-conditioned medium indicates a bystander effect.[1]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro bystander effect assays.
References
- 1. benchchem.com [benchchem.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. agilent.com [agilent.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for TCEP-Mediated Antibody Reduction Prior to Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules such as drugs, fluorophores, or enzymes to antibodies is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and research tools. A common strategy for site-specific conjugation involves the reduction of interchain disulfide bonds within the antibody hinge region to generate reactive free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent for this purpose, offering distinct advantages over traditional thiol-based reagents like dithiothreitol (B142953) (DTT).
TCEP is a potent, odorless, and stable reducing agent that is highly soluble in aqueous solutions over a wide pH range.[1][2][3] Unlike DTT, TCEP is resistant to air oxidation and does not contain a thiol group itself, which simplifies downstream conjugation reactions by eliminating the need for its removal before the addition of sulfhydryl-reactive compounds in many cases.[1][3][4] The reduction reaction with TCEP is irreversible, proceeding through a nucleophilic attack on the disulfide bond, which is particularly effective for cleaving even sterically hindered disulfide bonds.[5][6][7]
These application notes provide a comprehensive guide to using TCEP for the controlled reduction of antibodies before conjugation, including detailed protocols, optimization strategies, and troubleshooting advice.
Mechanism of Action
TCEP reduces disulfide bonds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The phosphorus atom of TCEP, with its lone pair of electrons, acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a transient phosphonium (B103445) thiolate intermediate.[5] In an aqueous environment, this intermediate is rapidly hydrolyzed, resulting in the formation of the highly stable TCEP oxide and two free thiol groups on the antibody.[5][8] This irreversible reaction drives the reduction to completion.[5]
References
- 1. broadpharm.com [broadpharm.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcephydrochloride.com [tcephydrochloride.com]
- 7. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of antibody-drug conjugates (ADCs) following the conjugation reaction. The purification process is critical for removing unconjugated antibodies, free cytotoxic drugs, residual linkers, solvents, and aggregates, and for isolating ADC species with the desired drug-to-antibody ratio (DAR).[1][2]
A typical ADC purification workflow involves a capture step, followed by one or more polishing steps to achieve high purity and homogeneity of the final product.[3] The selection and sequence of purification techniques depend on the specific characteristics of the ADC, including the antibody, linker, and cytotoxic payload.[4]
Overview of ADC Purification Strategies
Post-conjugation, the reaction mixture is a heterogeneous mix of the desired ADC, unconjugated monoclonal antibody (mAb), partially conjugated mAbs, free drug-linker, and reaction-related impurities.[1][5] The primary goals of the purification process are to:
-
Remove process-related impurities such as free drug-linker, organic solvents, and quenching agents.
-
Separate the ADC from the unconjugated antibody.
-
Fractionate the ADC population to achieve a more homogeneous drug-to-antibody ratio (DAR).
-
Remove product-related impurities like aggregates and fragments.
Commonly employed purification techniques include Tangential Flow Filtration (TFF) and various chromatography methods such as Protein A Affinity Chromatography, Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).[]
Logical Workflow for ADC Purification
The following diagram illustrates a common multi-step workflow for the purification of ADCs after the conjugation reaction.
Caption: A representative multi-step workflow for ADC purification.
Experimental Protocols
This section provides detailed protocols for the key purification and analytical techniques used for ADCs.
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
TFF is a rapid and scalable method widely used for buffer exchange, removal of unconjugated small molecules (e.g., free drug, linker, solvents), and concentration of the ADC solution.[5][7]
Objective: To remove organic solvents and excess unconjugated drug-linker from the crude conjugation mixture and exchange the buffer to one suitable for the subsequent chromatography step.
Materials:
-
TFF system with a pump and reservoir
-
Pellicon® Cassette with 30 kDa molecular weight cut-off (MWCO) membrane
-
Diafiltration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Crude ADC reaction mixture
Protocol:
-
System Setup: Install the 30 kDa MWCO TFF cassette into the TFF system.
-
Conditioning: Flush the system and membrane with the diafiltration buffer.
-
Loading: Load the crude ADC reaction mixture into the feed tank.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L).
-
Diafiltration: Perform diafiltration in a constant-volume mode by adding diafiltration buffer at the same rate as the permeate is removed. A minimum of 5-7 diavolumes is typically required for efficient removal of small molecule impurities.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final volume.
-
Recovery: Recover the purified and buffer-exchanged ADC from the TFF system.
Quantitative Data Example for TFF:
| Parameter | Before TFF | After TFF |
| ADC Concentration | 10 mg/mL | 25 mg/mL |
| Free Drug Level | ~500 µM | <1 µM |
| Organic Solvent (e.g., DMSO) | 10% (v/v) | <0.1% (v/v) |
| Recovery | - | >95% |
Protein A Affinity Chromatography
Protein A chromatography is a robust capture step that selectively binds the Fc region of the antibody portion of the ADC, allowing for the removal of impurities that do not bind, such as some free drug-linker species and host cell proteins (if the antibody was not fully purified prior to conjugation).[8][9]
Objective: To capture the ADC and separate it from non-binding impurities.
Materials:
-
FPLC or HPLC system
-
Protein A column (e.g., MabSelect SuRe)
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Protocol:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Load the TFF-purified ADC solution onto the column at a recommended flow rate.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove any unbound contaminants.
-
Elution: Elute the bound ADC using a step gradient with the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Pool Fractions: Pool the fractions containing the purified ADC based on UV absorbance at 280 nm.
Quantitative Data Example for Protein A Chromatography:
| Parameter | Load | Elution Pool |
| ADC Purity (by SEC) | 90% | >98% |
| Aggregate Content | 5% | <2% |
| Recovery | - | >90% |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful polishing step used to separate ADC species based on their hydrophobicity. Since the cytotoxic payload is often hydrophobic, ADCs with different DARs will exhibit different hydrophobicities and can be separated. HIC is also effective at removing aggregates.[10][11][12][13][14]
Objective: To fractionate the ADC based on DAR and remove aggregates.
Materials:
-
HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Buffer A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
Optional: Isopropanol can be added to Buffer B to facilitate elution of highly hydrophobic species.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 100% Buffer A.
-
Sample Preparation: Dilute the ADC sample with Buffer A to ensure binding.
-
Sample Injection: Inject the prepared ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes) to elute the ADC species. Species with lower DAR (less hydrophobic) will elute earlier than those with higher DAR.
-
Fraction Collection: Collect fractions corresponding to different DAR species.
Quantitative Data Example for HIC Purification:
| ADC Species | Retention Time (min) | Purity (by analytical HIC) |
| DAR 0 (Unconjugated mAb) | 10.5 | >99% |
| DAR 2 | 15.2 | >98% |
| DAR 4 | 18.9 | >98% |
| DAR 6 | 21.5 | >97% |
| DAR 8 | 23.8 | >97% |
| Aggregate Removal | - | Initial 5% to <1% |
| Overall Recovery | - | ~60-80% |
Size Exclusion Chromatography (SEC)
SEC is typically used as a final polishing step to remove aggregates and fragments, ensuring a highly pure and monomeric ADC product.[5][15][16]
Objective: To remove high molecular weight species (aggregates) and low molecular weight species (fragments).
Materials:
-
HPLC or FPLC system
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, sometimes with an added salt like 150 mM NaCl to reduce non-specific interactions.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the purified ADC sample (typically <2% of the column volume to ensure good resolution).
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any fragments.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
Quantitative Data Example for SEC Polishing:
| Parameter | Before SEC | After SEC |
| Monomer Purity | 95% | >99.5% |
| Aggregate Content | 5% | <0.5% |
| Fragment Content | <0.5% | Not detectable |
| Recovery | - | >90% |
Characterization of Purified ADCs
After purification, the ADC must be thoroughly characterized to ensure it meets the required quality attributes.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.[4] It can be determined by several methods.
Principle: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the cytotoxic drug.[17][18][19]
Protocol:
-
Measure the UV-Vis spectrum of the purified ADC.
-
Record the absorbance at 280 nm and the absorbance maximum of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
Principle: As described in the purification section, HIC can separate ADCs based on their DAR. By integrating the peak areas of the different DAR species, the average DAR can be calculated.[12]
Protocol:
-
Perform an analytical HIC-HPLC run as described in section 2.3.
-
Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each peak * DAR of that peak) / 100
Analysis of Purity and Aggregation by SEC-HPLC
Principle: Analytical SEC-HPLC is the gold standard for quantifying the amount of monomer, aggregates, and fragments in the final ADC product.[20][21]
Protocol:
-
Perform an analytical SEC-HPLC run as described in section 2.4.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species to determine the purity of the monomeric ADC.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for confirmation of the DAR and identification of different drug-loaded species.[22]
Protocol:
-
The purified ADC sample is often desalted and buffer-exchanged into a volatile buffer (e.g., ammonium acetate) compatible with MS. This can be done online using SEC-MS.
-
The sample is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The resulting mass spectrum of the intact ADC will show a distribution of peaks corresponding to the different DAR species.
-
Deconvolution of the mass spectrum allows for the determination of the mass of each species and calculation of the average DAR.
Signaling Pathway and Experimental Workflow Diagrams
Diagram of HIC Separation Principle
Caption: Principle of ADC separation by HIC based on hydrophobicity.
Workflow for ADC Characterization
Caption: Workflow for the analytical characterization of purified ADCs.
References
- 1. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 2. mycenax.com [mycenax.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sysy.com [sysy.com]
- 20. Integration of Single Pass Tangential Flow Filtration and High Performance Countercurrent Membrane Purification for Intensification of Monoclonal Antibody Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labiotech.eu [labiotech.eu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ADC Binding Affinity to Target Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to target antigens on the surface of cancer cells, followed by internalization and release of the cytotoxic agent.[1][3] Therefore, the accurate measurement of an ADC's binding affinity to its target cells is a crucial step in the preclinical development and selection of optimal ADC candidates.[4][5]
This document provides detailed application notes and protocols for several widely used methods to quantify the binding affinity of ADCs to target cells. These methodologies are essential for researchers, scientists, and drug development professionals to obtain reliable and reproducible data, which is fundamental for the successful development of these targeted therapies.[6]
Key Concepts in ADC Binding Affinity
-
Dissociation Constant (Kd): A measure of the binding affinity between the ADC and its target antigen. A lower Kd value indicates a higher binding affinity.[7][8]
-
Association Rate Constant (ka or kon): The rate at which the ADC binds to its target.[9][10]
-
Dissociation Rate Constant (kd or koff): The rate at which the ADC-antigen complex dissociates.[9][10]
-
Bmax: The maximum number of binding sites on the target cells.[7][11]
A delicate balance often exists between binding affinity and ADC efficacy. While high affinity can enhance uptake by target cells, it may also lead to reduced penetration into solid tumors.[4]
Experimental Methodologies
A variety of techniques are available to measure ADC binding affinity, each with its own advantages and limitations.[4][12] The choice of method often depends on factors such as the required throughput, the nature of the ADC and target, and the specific information needed (e.g., kinetic parameters vs. equilibrium binding).
Flow Cytometry
Flow cytometry is a powerful, high-throughput technique for quantifying ADC binding to whole cells.[6][13] It measures the fluorescence intensity of labeled ADCs or secondary antibodies bound to cells, providing a quantitative measure of binding.[6]
Caption: Flow cytometry workflow for ADC binding analysis.
-
Cell Preparation:
-
Culture target cells (expressing the antigen of interest) and control cells (negative for the antigen) to mid-log phase.
-
Harvest adherent cells using a gentle, non-enzymatic cell dissociation solution. For suspension cells, pellet by centrifugation.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in cold staining buffer (e.g., PBS with 1% Bovine Serum Albumin) at a concentration of 1-2 x 10^6 cells/mL.[6]
-
-
Fc Receptor Blocking (Optional but Recommended):
-
If the target cells are known to express Fc receptors, incubate them with an Fc blocking reagent for 15-30 minutes on ice to prevent non-specific binding.[6]
-
-
ADC Staining:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in staining buffer. The concentration range should span the expected Kd value.
-
Add 100 µL of the diluted ADC or isotype control to the appropriate tubes containing the cell suspension.
-
Incubate for 1-2 hours on ice, protected from light.[6]
-
-
Washing:
-
Wash the cells three times with 1 mL of cold staining buffer. Centrifuge at 300 x g for 5 minutes at 4°C between each wash.[6]
-
-
Secondary Antibody Staining (if the primary ADC is not fluorescently labeled):
-
Resuspend the cell pellet in 100 µL of staining buffer containing a fluorescently labeled secondary antibody that recognizes the ADC.
-
Incubate for 30-60 minutes on ice, protected from light.[6]
-
Wash the cells three times with cold staining buffer as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-500 µL of staining buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Acquire data, collecting a sufficient number of events (e.g., 10,000-20,000) from the live, single-cell population.[6]
-
-
Data Analysis:
-
Gate on the single, live cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained samples at each concentration.
-
To determine the apparent dissociation constant (Kd), plot the background-subtracted MFI against the ADC concentration and fit the data to a one-site binding (hyperbola) model using appropriate software (e.g., GraphPad Prism).[6][14]
-
| ADC Concentration (nM) | Mean Fluorescence Intensity (MFI) | Standard Deviation |
| 0.1 | 500 | 50 |
| 1 | 4500 | 250 |
| 10 | 25000 | 1200 |
| 50 | 45000 | 2100 |
| 100 | 48000 | 2300 |
| 200 | 49000 | 2400 |
Apparent Kd: [Insert Calculated Value] nM
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of an ADC to its target antigen.[9] This method is highly sensitive and allows for the determination of ka, kd, and Kd.[9]
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
-
Antigen Immobilization:
-
Immobilize the purified target antigen onto the surface of a sensor chip (e.g., CM5 chip) using a suitable coupling chemistry, such as amine coupling.[9]
-
A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
-
-
ADC Injection (Association):
-
Prepare a series of ADC dilutions in running buffer (e.g., HBS-EP+). A concentration range that brackets the expected Kd is recommended.
-
Inject the ADC solutions over the antigen-coated and reference flow cells at a constant flow rate for a defined period to monitor the association phase.[15]
-
-
Buffer Flow (Dissociation):
-
Switch back to flowing only the running buffer over the sensor chip to monitor the dissociation of the ADC from the antigen.[15]
-
-
Surface Regeneration:
-
If the interaction is of high affinity, a regeneration solution (e.g., low pH glycine) may be required to remove the bound ADC and prepare the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[9]
-
| ADC | ka (1/Ms) | kd (1/s) | Kd (nM) |
| ADC-A | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| ADC-B | 2.0 x 10^5 | 8.0 x 10^-4 | 4.0 |
| Isotype Control | No Binding | No Binding | N/A |
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time.[10][16] It is a high-throughput method well-suited for screening and characterizing a large number of ADC candidates.[2][17]
Caption: Bio-Layer Interferometry (BLI) experimental workflow.
-
Ligand Immobilization:
-
Immobilize the biotinylated target antigen onto streptavidin-coated biosensors.
-
-
Baseline:
-
Establish a stable baseline by dipping the biosensors into running buffer.
-
-
Association:
-
Move the biosensors into wells containing various concentrations of the ADC to measure the association phase.
-
-
Dissociation:
-
Transfer the biosensors back into wells containing only running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
Similar to SPR, the resulting data is analyzed by fitting it to a suitable binding model to determine the ka, kd, and Kd.[10]
-
| ADC Candidate | ka (1/Ms) | kd (1/s) | Kd (nM) |
| Candidate 1 | 5.2 x 10^4 | 1.1 x 10^-3 | 21.2 |
| Candidate 2 | 8.9 x 10^4 | 2.5 x 10^-4 | 2.8 |
| Candidate 3 | 3.4 x 10^4 | 9.8 x 10^-4 | 28.8 |
Radioligand Binding Assay
This is a highly sensitive and robust method considered a "gold standard" for measuring ligand-receptor interactions.[7][8] It involves the use of a radiolabeled ADC to quantify binding to target cells or cell membranes.
Caption: Radioligand Binding Assay (RBA) experimental workflow.
-
Cell/Membrane Preparation:
-
Prepare a suspension of target cells or a membrane homogenate from these cells.[8]
-
-
Saturation Binding Experiment:
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from the free radioligand, typically by filtration through a glass fiber filter that traps the cells or membranes.[8]
-
-
Quantification of Radioactivity:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.[11]
-
Plot the specific binding versus the radiolabeled ADC concentration to generate a saturation curve. The Kd and Bmax can be determined by non-linear regression analysis of this curve or by transforming the data into a Scatchard plot.[14][18]
-
| Radiolabeled ADC (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.05 | 1500 | 200 | 1300 |
| 0.2 | 5500 | 400 | 5100 |
| 1.0 | 18000 | 1000 | 17000 |
| 5.0 | 35000 | 2500 | 32500 |
| 10.0 | 38000 | 3000 | 35000 |
| 20.0 | 38500 | 3100 | 35400 |
Kd: [Insert Calculated Value] nM Bmax: [Insert Calculated Value] fmol/mg protein or sites/cell
Conclusion
The selection of the most appropriate method for measuring ADC binding affinity depends on the specific goals of the study. Flow cytometry is ideal for high-throughput screening of ADC candidates against whole cells. SPR and BLI provide detailed kinetic information that is crucial for understanding the dynamics of the ADC-antigen interaction. Radioligand binding assays offer high sensitivity and are considered a gold standard for affinity determination. By employing these detailed protocols, researchers can generate high-quality, reliable data to guide the selection and optimization of ADC candidates for further development.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. Characterization of Trastuzumab ADC Using Bio-layer Interferometry and Advanced Flow Cytometry | Sartorius [sartorius.com]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 5. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 10. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 11. revvity.com [revvity.com]
- 12. tandfonline.com [tandfonline.com]
- 13. njbio.com [njbio.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. genextgenomics.com [genextgenomics.com]
- 17. The Expanding Impact of Biolayer Interferometry on Antibody Development [labx.com]
- 18. Scatchard equation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
low conjugation efficiency with maleimide linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions, specifically addressing issues of low conjugation efficiency.
Troubleshooting Guide
Question: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation efficiency in maleimide-thiol reactions can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.
1. Assess the Reactivity of Your Maleimide (B117702) Linker
-
Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation. The rate of hydrolysis increases with increasing pH.[][2][3]
-
Solution:
-
Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[4][5]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods.[4]
-
Store maleimide reagents at -20°C, protected from moisture.[6] Allow the reagent to fully equilibrate to room temperature before opening the vial to prevent condensation.[6]
-
-
-
Potential Cause: Improper Storage. Maleimide-containing products are sensitive to moisture and temperature.
2. Evaluate the Availability of Free Thiols
-
Potential Cause: Presence of Disulfide Bonds. In proteins and peptides, cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[4][7]
-
Solution: Disulfide Bond Reduction.
-
Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. TCEP is generally preferred as it does not need to be removed before conjugation.[4][5]
-
A 10-100 fold molar excess of TCEP is commonly used, with an incubation time of 20-60 minutes at room temperature.[2][4][5]
-
If using DTT (dithiothreitol), it is crucial to remove the excess DTT before adding the maleimide reagent, as it will compete for reaction.[4] This can be done using a desalting column.[4]
-
-
-
Potential Cause: Thiol Oxidation. Free thiols can be oxidized, especially in the presence of oxygen.
-
Solution:
-
3. Optimize Reaction Conditions
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient conjugation.
-
Solution:
-
The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[][2][8]
-
At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[][8]
-
Below pH 6.5, the reaction rate slows down because the concentration of the reactive thiolate anion (-S⁻) is reduced.[2][4]
-
Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine (B10760008) residues).[2]
-
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly impact conjugation efficiency.
-
Potential Cause: Inappropriate Buffer. The buffer composition can interfere with the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[][2][8] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. At a lower pH, the reaction is slower, while at a higher pH, side reactions such as hydrolysis of the maleimide and reaction with amines become more prevalent.[2][4]
Q2: My maleimide reagent is old. Can I still use it?
It is highly recommended to use a fresh maleimide reagent for the best results. The maleimide group is susceptible to hydrolysis, especially if the reagent has been exposed to moisture.[2][4] You can test the reactivity of your maleimide reagent using a small molecule thiol like cysteine before proceeding with your valuable sample.
Q3: How can I confirm that the disulfide bonds in my protein have been reduced?
You can analyze a small aliquot of the reduced protein by SDS-PAGE under non-reducing conditions to confirm the presence of free thiols.[9]
Q4: What are the potential side reactions in a maleimide-thiol conjugation?
The main side reactions include:
-
Hydrolysis of the maleimide ring: This opens the ring to form an unreactive maleamic acid derivative, which reduces the conjugation yield. The rate of hydrolysis increases with pH.[][2]
-
Reaction with amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues in proteins.[2]
-
Thiazine (B8601807) rearrangement: This can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, especially at neutral or basic pH.[2][10][11] Performing the conjugation at a more acidic pH (around 5.0) can help prevent this rearrangement.[2][11]
-
Retro-Michael reaction: The thioether bond formed can be unstable and undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[][12] Hydrolysis of the succinimide (B58015) ring after conjugation can stabilize the linkage.[13][14]
Q5: How long should I run the conjugation reaction?
Typical reaction times are 2 hours at room temperature or overnight at 4°C.[2][4][5] The optimal time may vary depending on the specific reactants and conditions.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[][2][8] |
| Temperature | Room Temperature or 4°C | Milder conditions for sensitive biomolecules.[2][4][5] |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Sufficient time for reaction completion.[2][4][5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide drives the reaction to completion.[4][5] |
| Buffer | PBS, HEPES, Tris | Inert buffers that do not interfere with the reaction.[2][5] |
Table 2: Troubleshooting Summary for Low Conjugation Efficiency
| Issue | Potential Cause | Recommended Solution |
| Inactive Maleimide | Hydrolysis | Prepare maleimide solution fresh in anhydrous solvent (DMSO, DMF).[4][5] |
| Improper Storage | Store at -20°C, protect from moisture.[6] | |
| Unavailable Thiols | Disulfide Bonds | Reduce with TCEP (10-100x molar excess).[4][5] |
| Oxidation | Use degassed buffers and an inert atmosphere.[5][6] | |
| Suboptimal Reaction | Incorrect pH | Maintain pH between 6.5 and 7.5.[][2][8] |
| Conditions | Incorrect Stoichiometry | Use a 10-20 fold molar excess of maleimide.[4][5] |
| Interfering Buffer Components | Use buffers free of thiols and primary amines.[2] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed conjugation buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[5][15]
-
Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in the same degassed conjugation buffer.[9]
-
Add TCEP to Protein: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein.[4][5]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[4] The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[4]
Protocol 2: General Maleimide-Thiol Conjugation
-
Prepare Reduced Protein: Follow Protocol 1 to ensure free thiol groups are available for conjugation.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to create a 10 mM stock solution.[2][5]
-
Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a starting point of 10-20 fold molar excess of maleimide is recommended).[2][4][5] Mix gently.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][4][5] If any components are light-sensitive, protect the reaction from light.[2][5]
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like free cysteine or N-acetyl cysteine can be added to react with any excess maleimide.[4]
-
Purify Conjugate: Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[2][4]
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Desired reaction pathway and potential side reactions.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maleimide - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Stability of Maleimide ADC Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of antibody-drug conjugates (ADCs) utilizing maleimide-based chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for maleimide-based ADCs?
A1: The principal mechanism of instability for the thiosuccinimide linkage in maleimide (B117702) ADCs is the retro-Michael reaction. This is a reversible process where the bond between the cysteine thiol of the antibody and the maleimide linker breaks, leading to premature release of the drug-linker payload. This deconjugation can be facilitated by endogenous thiols in the plasma, such as glutathione (B108866) and albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2] A competing reaction is the hydrolysis of the thiosuccinimide ring, which opens the ring to form a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[2][3] However, for traditional N-alkylmaleimides, the rate of this stabilizing hydrolysis is often too slow to effectively prevent deconjugation in vivo.[2]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most commonly due to the retro-Michael reaction, leading to deconjugation.[2] To address this, consider the following strategies:
-
Promote Post-Conjugation Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide linkage is resistant to the retro-Michael reaction.[2][3] You can facilitate this by:
-
Post-conjugation pH adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide (B58015) ring.[2] However, it is crucial to monitor the antibody for potential aggregation at higher pH and temperatures.[2]
-
Utilize "self-hydrolyzing" maleimides: These are next-generation maleimides engineered with substituents, such as basic amino groups, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[4]
-
-
Switch to a More Stable Linker:
Q3: I am observing inconsistent Drug-to-Antibody Ratios (DAR) in my ADC batches. What could be the cause?
A3: Inconsistent DAR values can stem from several factors during the conjugation process:
-
Incomplete Reaction: The conjugation reaction may not have gone to completion. Optimizing reaction time, temperature, and molar ratio of the linker-payload to the antibody can help.
-
Side Reactions: At pH values above 7.5, maleimides can react with other nucleophilic groups on the antibody, such as the primary amine of lysine (B10760008) residues, leading to heterogeneity.[2][8] Maintaining the reaction pH between 6.5 and 7.5 is crucial for thiol-specific conjugation.[2][8]
-
Incomplete Disulfide Bond Reduction: If you are conjugating to native cysteines from reduced interchain disulfides, incomplete reduction with agents like TCEP or DTT will result in fewer available thiols for conjugation and a lower DAR.[2]
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, rendering them unreactive towards maleimides. Including a chelating agent like EDTA in your buffers can help prevent metal-catalyzed oxidation.[8]
Q4: My ADC is showing signs of aggregation. What are the potential causes and solutions?
A4: ADC aggregation can be a significant issue, particularly with hydrophobic payloads.[9][10]
-
Hydrophobic Payloads: The conjugation of hydrophobic drugs can increase the overall hydrophobicity of the ADC, leading to aggregation.[9][10] Using hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help mitigate this.[][12]
-
High DAR: A higher drug-to-antibody ratio can increase the propensity for aggregation, especially with hydrophobic payloads.[13][14] Optimizing the DAR to balance potency and stability is essential.
-
Conjugation Conditions: Factors like pH, temperature, and buffer composition can influence ADC stability. Screening different buffer conditions during conjugation and for the final formulation can help identify those that minimize aggregation.
-
Linker Chemistry: The choice of linker can impact the conformational stability of the antibody.[9] Some linker-drug combinations may be more prone to causing structural perturbations that lead to aggregation.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Store maleimide-functionalized reagents in an anhydrous solvent (e.g., DMSO or DMF) and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store for a limited time at 4°C.[8] |
| Incomplete Disulfide Reduction | Ensure complete reduction by using an adequate molar excess of reducing agent (e.g., 10-100 fold molar excess of DTT).[8] If using DTT, remove it before adding the maleimide reagent to prevent competition. TCEP does not need to be removed.[8] |
| Re-oxidation of Cysteine Thiols | Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon). Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation.[8] |
| Incorrect Reaction pH | Optimize the reaction pH to be between 6.5 and 7.5 for efficient and thiol-specific conjugation.[2][8] |
Problem 2: Premature Drug Release in Plasma Stability Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | Confirm payload loss via LC-MS analysis to identify different DAR species over time.[2] |
| Implement a Stabilization Strategy: | |
| - Post-conjugation Hydrolysis: Adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion by LC-MS.[2] | |
| - Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[2] | |
| Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload over time using HPLC or LC-MS to confirm susceptibility to thiol exchange.[3] |
Quantitative Data Summary
Table 1: Comparison of Deconjugation for Different Maleimide-Based Linkers in Plasma/Serum
| Linker Type | Antibody Conjugation Site | Incubation Conditions | % Drug Loss / Deconjugation | Source |
| Conventional Maleimide (mc-vc-MMAE) | Hinge Cysteines | Mouse Plasma, 37°C, 144 hours | >24.6% | [15] |
| Self-Hydrolyzing (DPR-based) | Hinge Cysteines | Mouse Plasma, 37°C, 144 hours | 2.4% | [15] |
| Conventional Maleimide | Engineered Cysteine | Rat Serum, 37°C, 2 weeks | ~50% | [16] |
| Maleamic Methyl Ester-Based | Hinge Cysteines | Human Albumin (25 mg/mL), 37°C, 14 days | ~3.8% | [7] |
| Dibromomaleimide (hydrolyzed) | Hinge Cysteines | Human Serum, 37°C, 7 days | No detectable transfer to albumin | [17] |
Table 2: Impact of Linker on ADC Aggregation
| ADC | DAR | Storage Conditions | % Aggregation | Source |
| Trastuzumab-MMAE (hydrophobic payload) | 8 | 40°C, 2 days | >95% | [13] |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 40°C, 2 days | 2% | [13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To assess the stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A or anti-human Fc)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours), withdraw an aliquot of the plasma sample and immediately store it at -80°C to quench any further reaction.
-
For analysis, thaw the plasma aliquots.
-
Add an aliquot of the plasma sample to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluted ADC with the neutralization buffer.
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
Protocol 2: Thiol Exchange Assay
Objective: To determine the susceptibility of a maleimide-based conjugate to thiol exchange.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Glutathione (GSH)
-
PBS, pH 7.4
-
HPLC or LC-MS system with a suitable column for separating the bioconjugate from the GSH-adduct.
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Analyze the aliquots by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the formation of the glutathione-adduct.
-
Plot the percentage of intact bioconjugate versus time to determine the rate of thiol exchange.
Visualizations
Caption: Competing pathways of maleimide ADC instability and stabilization.
Caption: Troubleshooting workflow for improving maleimide ADC stability.
Caption: Experimental workflow for the in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the aggregation of Antibody-Drug Conjugates (ADCs) featuring hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What causes ADCs with hydrophobic linkers to aggregate?
Aggregation of ADCs is a significant challenge, primarily driven by the increased hydrophobicity of the conjugate.[1] Most cytotoxic payloads used in ADCs are highly hydrophobic.[1][] When these payloads are attached to the monoclonal antibody (mAb), especially via hydrophobic linkers, they can create hydrophobic patches on the antibody surface.[3] This increased surface hydrophobicity can lead to the self-association of ADC molecules to minimize their exposure to the aqueous environment, resulting in the formation of aggregates.[1][4]
Several factors contribute to this phenomenon:
-
Conformational and Colloidal Instability: Protein aggregation stems from both conformational instability (leading to unfolded or partially unfolded states) and colloidal instability (self-interaction between ADC molecules).[4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency for aggregation.[][4]
-
Conjugation Conditions: The solvents used to solubilize hydrophobic payloads and linkers during conjugation can disrupt the antibody's structure, promoting aggregation.[3] Unfavorable buffer conditions, such as pH coinciding with the antibody's isoelectric point, can also lead to aggregation.[3]
-
Physicochemical Stress: Factors like elevated temperatures, freeze-thaw cycles, and mechanical stress can induce denaturation and subsequent aggregation.[6][7]
Q2: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects on the final product:
-
Reduced Efficacy: Aggregation can alter the structure of the ADC, potentially hindering its ability to bind to the target antigen, which in turn reduces its therapeutic efficacy.[7] Unconjugated antibodies resulting from process inefficiencies can also compete for antigen binding.[8]
-
Increased Immunogenicity: Aggregates, particularly high molecular weight species, can be immunogenic, potentially causing severe allergic reactions and other adverse immune responses in patients.[3][7]
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more rapidly from the bloodstream, leading to reduced exposure and compromised in vivo efficacy.[9]
-
Safety Concerns: Aggregation can lead to off-target toxicity.[4][7] For instance, ADC aggregates can activate FcγR on immune cells, leading to internalization in target-negative cells and increased side effects.[4] Accumulation in organs like the kidneys or liver can also cause non-specific cell killing.[4]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing due to precipitation, requiring additional purification steps that increase costs and reduce yield.[3][4] It also negatively impacts the shelf life and stability of the ADC drug product.[4]
Q3: How can I detect and quantify ADC aggregation?
Several analytical techniques can be used to detect and quantify ADC aggregation at various stages of development.[4] It is often recommended to use orthogonal methods to get a comprehensive understanding.[10]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC/SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | The most common method for quantifying soluble aggregates (dimers, trimers, and higher-order species) and fragments.[6][11][12] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection to determine the absolute molar mass of eluting species. | Provides accurate molecular weight and size distribution of aggregates.[4][10] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Estimates the average size, size distribution, and overall stability of ADC aggregates in solution.[4][6] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules move in a strong centrifugal field. | Provides detailed information on the size, shape, and distribution of different species in a sample.[10] |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates proteins based on their isoelectric point (pI) in a capillary. | Can detect changes in the charge profile of ADCs that may be indicative of aggregation.[4] |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of a protein by monitoring changes in fluorescence as it unfolds. | Can reveal a direct correlation between the destabilization of the native mAb structure and increasing payload hydrophobicity.[13] |
Q4: What are the key strategies to prevent ADC aggregation?
Preventing aggregation requires a multi-faceted approach, addressing the ADC components, conjugation process, and formulation.[4]
-
Linker Design: Incorporating hydrophilic linkers is a key strategy.[4][14] Polyethylene glycol (PEG) linkers, for instance, can create a hydration shell around the ADC, improving solubility and shielding the hydrophobic payload.[14][15] Other hydrophilic moieties like sulfonates or pyrophosphate diester groups can also be used.[4][16] The architecture of the linker, such as a branched or pendant configuration of PEG, can also significantly impact stability.[17][18]
-
Payload Modification: While challenging, efforts to reduce the hydrophobicity of the payload itself can mitigate aggregation.[3]
-
Site-Specific Conjugation: Modern site-specific conjugation techniques can produce more homogeneous ADCs with a defined DAR, which can improve stability and reduce batch-to-batch variability.[][19]
-
Process Optimization:
-
Formulation Development:
-
pH Optimization: Conducting a pH screening study can identify the optimal pH for maximum stability and minimal aggregation.[6]
-
Excipients: The use of stabilizers is critical. Surfactants like Polysorbate 20/80 prevent surface-induced aggregation, while sugars (sucrose, trehalose) and polyols act as cryoprotectants during freeze-thaw cycles.[6][20]
-
Lyophilization: Freeze-drying is a common strategy to improve the long-term stability of ADCs, though it requires careful selection of lyoprotectants.[20]
-
Troubleshooting Guides
Scenario 1: My ADC shows visible precipitation immediately after conjugation.
Possible Cause: High degree of aggregation due to the hydrophobicity of the payload-linker and/or unfavorable conjugation conditions.
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
Solvent Concentration: The organic solvent used to dissolve the payload-linker may be denaturing the antibody. Try to minimize the final concentration of the organic solvent in the reaction mixture.
-
Payload-Linker Addition: Instead of a single bolus addition, try adding the payload-linker solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.
-
-
Optimize Reaction Conditions:
-
pH: Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody, as this is the point of least solubility.[3]
-
Temperature: Perform the conjugation at a lower temperature to reduce the rate of aggregation.
-
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation is a highly effective way to prevent intermolecular aggregation at its source.[3]
-
Introduce Hydrophilic Linkers: If not already in use, switching to a linker containing a hydrophilic spacer like PEG can significantly improve solubility.[4][14]
Scenario 2: I'm observing a progressive increase in aggregate levels during storage.
Possible Cause: The formulation is not adequately stabilizing the ADC, leading to time-dependent aggregation.
Troubleshooting Steps:
-
Formulation Re-evaluation:
-
pH Screening: The storage buffer pH might not be optimal. Conduct a stability study across a range of pH values to find the point of maximum stability.[6]
-
Excipient Optimization: The concentration of stabilizers may be insufficient.[6]
-
Surfactants: Ensure adequate levels of polysorbates (e.g., 20 or 80) to prevent surface adsorption and aggregation.[6]
-
Sugars/Polyols: If the ADC is frozen or lyophilized, increase the concentration of cryoprotectants like sucrose (B13894) or trehalose.[6]
-
-
-
Assess Storage Conditions:
-
Temperature: Review temperature monitoring data to ensure there have been no excursions to higher temperatures, which can accelerate aggregation.[6]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If repeated sampling is necessary, prepare smaller aliquots.
-
Light Exposure: Protect the ADC from light, as UV exposure can induce photo-degradation and aggregation.[6]
-
-
Evaluate ADC Concentration: Higher protein concentrations can increase the rate of aggregation.[4] If feasible, assess if a lower concentration improves stability.
-
Characterize the Aggregates: Use techniques like SEC-MALS and DLS to understand the nature (e.g., size, reversibility) of the aggregates being formed. This can provide clues to the underlying mechanism.
Experimental Protocols
Protocol: Quantification of ADC Aggregates using Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
ADC sample
-
SEC-HPLC system with UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (should be optimized for the specific ADC)
-
0.22 µm filter
Methodology:
-
Preparation:
-
Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase. Centrifuge the sample to remove any insoluble matter.
-
-
Analysis:
-
Inject a defined volume of the prepared ADC sample (e.g., 20-100 µL) onto the equilibrated column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram. Aggregates (high molecular weight species) will elute first, followed by the main monomer peak, and then any fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. veranova.com [veranova.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 19. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 20. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting retro-Michael reaction in maleimide conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with maleimide-thiol conjugation chemistry. It specifically addresses the challenges posed by the retro-Michael reaction, which can lead to conjugate instability and premature payload release.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem?
The reaction between a maleimide (B117702) and a thiol group forms a thioether bond via a Michael addition.[1] However, this bond can be reversible under certain conditions, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the physiological environment.[2][3] This reversal, known as the retro-Michael reaction, leads to deconjugation of the payload (e.g., a drug) from its carrier (e.g., an antibody).[2][4] This deconjugation can compromise the efficacy and safety of therapeutics like antibody-drug conjugates (ADCs) by causing premature drug release and off-target effects.[2][5]
Q2: What are the main factors that influence the stability of the maleimide-thiol linkage?
The stability of the thiosuccinimide product is a balance between two competing processes: the undesirable retro-Michael reaction and a stabilizing hydrolysis of the thiosuccinimide ring.[2][4] Key factors influencing this balance include:
-
pH: The optimal pH for the initial conjugation reaction is 6.5-7.5.[5][6] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and it can lose selectivity by reacting with amines (e.g., lysine (B10760008) residues).[1][5][6] While the final conjugate is more stable to the retro-Michael reaction at lower pH, the initial conjugation reaction is slower.[7][8]
-
Presence of Thiols: High concentrations of competing thiols, such as glutathione in vivo, can drive the equilibrium toward the retro-Michael reaction, leading to payload exchange.[2][5]
-
Maleimide Structure: The chemical structure of the group attached to the maleimide nitrogen (N-substituent) significantly impacts stability. Electron-withdrawing groups can accelerate the rate of the stabilizing hydrolysis reaction.[9][10]
Q3: How can I prevent or minimize the retro-Michael reaction?
Several strategies exist to mitigate the retro-Michael reaction and improve conjugate stability:
-
Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[5][10][11] This is typically achieved by raising the pH to 8.5-9.0 after the initial conjugation is complete.[6]
-
Use of Next-Generation Maleimides: "Self-stabilizing" or "next-generation maleimides" have been developed with structural modifications that promote rapid intramolecular hydrolysis of the thiosuccinimide ring at neutral pH, thus locking the conjugate in a stable form.[4][12][13] This can involve incorporating basic amino groups or electron-withdrawing N-aryl groups adjacent to the maleimide.[4][9]
-
Thiazine (B8601807) Rearrangement: For conjugates formed at an N-terminal cysteine, the product can be encouraged to undergo an intramolecular rearrangement to form a highly stable six-membered thiazine ring.[1][6][14]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I'm seeing very low conjugation efficiency between my maleimide-functionalized payload and my cysteine-containing protein. What went wrong?
A: This common issue can arise from several factors. Use the following checklist to troubleshoot:
-
Cause 1: Premature Maleimide Hydrolysis
-
Explanation: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[1][5] A hydrolyzed maleimide forms a maleamic acid derivative which is unreactive towards thiols.[1]
-
Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[6] For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[6][15]
-
-
Cause 2: Oxidized or Inaccessible Cysteines
-
Explanation: The target cysteine residues on your protein may have formed disulfide bonds with each other or other molecules. Disulfides do not react with maleimides.[6]
-
Solution: Perform a pre-reduction step using a mild, disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before conjugation.[6] It is crucial to remove excess reducing agent before adding the maleimide reagent, which can be done using a desalting column.[6]
-
-
Cause 3: Incorrect Reaction pH
-
Explanation: The thiol-maleimide reaction is fastest and most selective for thiols within a pH range of 6.5-7.5.[5][6] Below this range, the reaction rate slows significantly.[6] Above it, the maleimide can react with amines and hydrolyzes more quickly.[5][6]
-
Solution: Ensure your reaction buffer is maintained within the optimal 6.5-7.5 pH range. Use degassed buffers to prevent re-oxidation of thiols.
-
-
Cause 4: Insufficient Molar Ratio
-
Explanation: The stoichiometry of the reaction may be insufficient to drive the conjugation to completion.
-
Solution: Increase the molar excess of the maleimide-functionalized reagent. A starting point of a 10-20 fold molar excess of the maleimide linker relative to the protein is often recommended.[6]
-
Issue 2: Conjugate is Unstable and Loses Payload Over Time
Q: My conjugate appears to form successfully, but analytical analysis (e.g., HPLC, MS) shows the payload is being lost over time, especially in plasma or in the presence of other thiols. How can I fix this?
A: This is the classic sign of the retro-Michael reaction. The thioether bond is cleaving, and your payload may be transferring to other thiol-containing molecules like albumin or glutathione.[5]
-
Cause: Reversible Thioether Bond
-
Explanation: The thiosuccinimide linkage formed is reversible and can participate in thiol exchange reactions.[2][5]
-
Solution 1: Induce Post-Conjugation Hydrolysis. After confirming the initial conjugation, adjust the pH of the solution to 8.5-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring. This ring-opened structure is stable and prevents the retro-Michael reaction.[6] Monitor the conversion by mass spectrometry to confirm completion before re-neutralizing the solution for storage.[6]
-
Solution 2: Use a "Self-Hydrolyzing" Maleimide. Redesign your linker using a next-generation maleimide that is engineered to undergo rapid hydrolysis at or near neutral pH immediately following conjugation.[4][9] This provides a more direct route to a stable final product.
-
Data Presentation
The stability of a maleimide conjugate is highly dependent on the N-substituent on the maleimide ring. Electron-withdrawing groups generally increase the rate of stabilizing hydrolysis, while other structural features can impact susceptibility to thiol exchange.
Table 1: Influence of Maleimide N-Substituent on Conjugate Stability
| Maleimide Type | N-Substituent | Key Feature | Hydrolysis Half-Life (pH 7.4, 37°C) | Stability Against Thiol Exchange |
| N-Alkyl | e.g., N-ethylmaleimide | Standard, commonly used | ~27 hours[9] | Prone to retro-Michael reaction |
| N-Aryl | e.g., N-phenylmaleimide | Electron-withdrawing | ~1.5 hours[9] | Substantially better than N-alkyl[9] |
| N-Fluorophenyl | e.g., N-(3,5-difluorophenyl) | Highly electron-withdrawing | ~0.7 hours[9] | High stability due to rapid hydrolysis[16] |
| Amino-Maleimide | e.g., Diaminopropionic acid (DPR) based | Intramolecular base catalysis | Minutes to a few hours[4][12] | Very high stability post-hydrolysis[4] |
Note: Half-life values are approximate and can vary based on the specific conjugate and buffer conditions.
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol describes a standard method for conjugating a maleimide-functionalized molecule to cysteine residues on a protein.
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-functionalized payload
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)[6]
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[6]
-
Removal of Reducing Agent: If TCEP was used, remove the excess reagent using a desalting column equilibrated with degassed conjugation buffer.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein.
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove excess, unreacted maleimide reagent by size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by HPLC and mass spectrometry to determine the degree of labeling and confirm product formation.
Protocol 2: Assessment of Conjugate Stability via Thiol Exchange
This protocol assesses the stability of a maleimide conjugate by incubating it with a high concentration of a competing thiol (glutathione, GSH) and monitoring its integrity over time.[2]
Materials:
-
Purified maleimide conjugate (e.g., 50 µM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)[2]
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the maleimide conjugate at a final concentration of 50 µM in PBS (pH 7.4).[2]
-
Initiate Exchange Reaction: Add a stock solution of GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[2]
-
Incubation: Incubate the reaction mixture at 37°C.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[2]
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of the quenching solution.[2]
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated payload, and any products of thiol exchange.[2]
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and the conjugate's half-life under these challenging conditions.[2]
Visualizations
Caption: Competing reaction pathways for a maleimide-thiol conjugate.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Premature Linker Cleavage in Plasma
Welcome to the technical support center for addressing challenges with premature linker cleavage of antibody-drug conjugates (ADCs) in plasma. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature linker cleavage in plasma?
A1: Premature linker cleavage in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The stability of an ADC in plasma is influenced by several factors:
-
Linker Chemistry: Certain cleavable linkers are inherently more susceptible to degradation in the bloodstream. For instance, hydrazone and disulfide linkers have historically shown significant off-target drug release.[2] Peptide linkers, such as the commonly used valine-citrulline (Val-Cit) linker, can be cleaved by plasma proteases.[3][4]
-
Species-Specific Enzymes: There can be significant differences in plasma enzyme activity between species. For example, the Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), which is present in rodent plasma but not in human plasma, complicating preclinical evaluation.[3][4][5]
-
Human Enzymes: In human plasma, Val-Cit linkers can be prematurely cleaved by human neutrophil elastase, a serine protease, which is a suspected cause of neutropenia observed in some ADC treatments.[3][4][5]
-
Conjugation Site: The location of the linker-drug on the antibody can impact its stability. Linkers attached to more solvent-exposed sites are more vulnerable to enzymatic cleavage.[2][6]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes lead to faster clearance of the ADC from circulation.[2][6]
Q2: My ADC with a Val-Cit linker shows instability in a mouse model. How can I troubleshoot this?
A2: Premature cleavage of Val-Cit linkers in mouse models is a known issue, primarily due to the activity of carboxylesterase 1C (Ces1C).[3][5] Here are some troubleshooting steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma to confirm the linker's lability.[5]
-
Modify the Linker: Introducing a hydrophilic group, such as a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, has been shown to decrease susceptibility to Ces1C cleavage while maintaining sensitivity to the desired intracellular protease, Cathepsin B.[5][6]
-
Alternative Linker Strategies: Consider using linker chemistries that are not susceptible to Ces1C, such as certain triglycyl peptide linkers.[5]
-
Use Ces1C Knockout Mice: For in vivo studies, utilizing Ces1C knockout mice can help determine if the premature release is indeed mediated by this enzyme.[5]
Q3: I'm observing off-target toxicity, specifically neutropenia, in my experiments. Could this be related to linker cleavage?
A3: Yes, off-target toxicities like neutropenia and thrombocytopenia have been associated with the premature release of the cytotoxic payload from ADCs.[3][4] The Val-Cit linker, for instance, can be cleaved by human neutrophil elastase, leading to the release of the payload in the circulation, which can then harm healthy cells like neutrophils.[3][4][5] To investigate this:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[5]
-
Consider Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events to release the payload. For example, a β-glucuronide moiety can be used to "protect" the peptide linker from extracellular proteases. This protecting group is removed by β-glucuronidase in the lysosome, exposing the peptide linker for subsequent cleavage and payload release.[3][7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to premature linker cleavage.
Issue: Unexpectedly high toxicity and low efficacy in preclinical in vivo studies.
Quantitative Data Summary
The stability of a linker in plasma is often reported as a half-life (t1/2) or the percentage of intact ADC remaining over time. It is important to note that these values can vary significantly based on the specific antibody, payload, conjugation method, and experimental conditions. The following table provides a comparative summary of the plasma stability of different cleavable ADC linkers.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (acidic) | Low to Moderate | Can be unstable at physiological pH (~7.4), leading to premature drug release.[1][8] |
| Disulfide | Reduction (Glutathione) | Moderate | Stability can be influenced by exchange reactions with serum albumin and other thiols.[1][2] |
| Peptide (e.g., Val-Cit) | Protease-mediated | Moderate to High (Human) | Generally stable in human plasma but can be susceptible to certain proteases like neutrophil elastase.[3] Highly susceptible to cleavage by Ces1C in mouse plasma.[3][5] |
| β-Glucuronide | β-glucuronidase | High | Generally very stable in plasma as the cleaving enzyme is primarily located within lysosomes.[1] |
| Tandem-Cleavage | Dual-enzymatic | Very High | Designed for enhanced plasma stability by requiring two cleavage events for payload release.[3][7] |
Experimental Protocols
In Vitro ADC Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)[1]
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Methodology:
-
Sample Preparation: Dilute the test ADC and control ADC to a final concentration in plasma from the desired species.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[9] Store samples at -80°C until analysis.
-
Analysis:
-
To measure intact ADC: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[1]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.[1]
-
ELISA: The amount of total and conjugated antibody can also be measured using ELISA to calculate the degree of drug loss.[2]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[1]
Signaling Pathways and Mechanisms
The fate of an ADC is determined by the stability of its linker in different biological compartments. The ideal scenario involves a stable linker in circulation and efficient cleavage within the target tumor cell.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Challenges with Maleimide Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide (B117702) linkers. The following information addresses common issues encountered during bioconjugation experiments, with a focus on the challenges posed by maleimide hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation efficiency is low. Could hydrolysis of the maleimide linker be the cause?
A2: Yes, premature hydrolysis of the maleimide linker is a common reason for low conjugation efficiency. The maleimide ring is susceptible to hydrolysis in aqueous solutions, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[1][2][][4] This susceptibility to hydrolysis increases with higher pH.[1][5][6]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your reaction buffer is within the optimal range for maleimide-thiol conjugation, which is typically 6.5-7.5.[1][2][7] At pH values above 7.5, the rate of hydrolysis increases significantly, and maleimides can also react with primary amines, such as lysine (B10760008) residues.[2][7]
-
Fresh Reagents: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2] Avoid long-term storage of maleimides in aqueous buffers.[1][8]
-
Solvent Choice: For storage, dissolve maleimide linkers in a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[1][2][9]
-
Confirm Thiol Availability: Ensure the cysteine residues on your protein or peptide are reduced and available for conjugation. Disulfide bonds will not react with maleimides.[2] Consider a pre-reduction step with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2]
Q2: How can I detect if my maleimide linker has hydrolyzed?
A2: Several analytical techniques can be used to detect and quantify maleimide hydrolysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the hydrolyzed (maleamic acid) and non-hydrolyzed maleimide species. The hydrolyzed form is more polar and will typically have a shorter retention time.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the hydrolyzed product by detecting an 18 Da mass increase (due to the addition of a water molecule) compared to the intact maleimide.[10]
-
UV-Vis Spectroscopy: The hydrolysis of the maleimide ring can be monitored by a decrease in absorbance at around 300 nm.[11][12]
Q3: My conjugate is losing its payload in vivo. What is causing this instability?
A3: The thioether bond formed between a maleimide and a cysteine thiol can be reversible through a retro-Michael reaction.[4][13][14] This is particularly problematic in vivo, where high concentrations of thiols like glutathione (B108866) can lead to thiol exchange, resulting in payload loss and potential off-target toxicity.[14][15]
Q4: How can I improve the stability of my maleimide conjugate?
A4: Several strategies can be employed to enhance the stability of maleimide-thiol conjugates:
-
Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][13][15][16][17] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry.[2]
-
Self-Hydrolyzing Maleimides: These are engineered maleimides with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring post-conjugation, leading to a more stable product.[16][17][18][19] For example, incorporating a basic amino group adjacent to the maleimide can induce rapid hydrolysis at neutral pH.[16][17][19]
-
Thiazine (B8601807) Rearrangement: For conjugates with an N-terminal cysteine, the initial succinimidyl thioether can rearrange to a more stable six-membered thiazine ring.[2][20] This rearrangement is favored at a pH of 7.4 or higher.[2][20]
-
Alternative Chemistries: For applications requiring very high stability, consider alternative sulfhydryl-reactive reagents like haloacetamides or vinyl sulfones, which form irreversible thioether bonds, though they generally have slower reaction kinetics.[4]
Quantitative Data Summary
The stability of maleimide and thiosuccinimide rings is highly dependent on pH and the specific chemical structure of the linker. The following tables summarize key quantitative data from the literature.
Table 1: Influence of pH on Maleimide Hydrolysis Half-Life
| pH | Temperature (°C) | Half-life of 8-arm-PEG-maleimide | Reference |
| 5.5 | 20 & 37 | Extremely slow | [6] |
| 7.4 | 20 | ~15.5 hours | [6] |
| 7.4 | 37 | ~3 hours | [6] |
| 9.0 | Not specified | Fast | [6] |
| 11.0 | Not specified | Extremely fast | [6] |
Table 2: Comparative Half-Lives of N-Substituted Maleimides and their Thiosuccinimide Conjugates (pH 7.4, 37°C)
| Maleimide Type | Unconjugated Half-life (mins) | Conjugated (Thiosuccinimide) Half-life (hours) | Reference |
| N-alkyl | - | 27 | [18] |
| N-aryl | 55 | 1.5 | [18] |
| N-fluorophenyl | 28 | 0.7 | [18] |
| Dibromomaleimide | 17.9 | - | [12] |
Experimental Protocols
Protocol 1: Detection of Maleimide Hydrolysis using RP-HPLC
-
Sample Preparation:
-
Prepare a solution of your maleimide linker in the intended reaction buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quench any potential reactions by acidifying the aliquots with 0.1% TFA.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the absorbance at a wavelength where the maleimide has a characteristic absorbance (e.g., ~300 nm) and at 214/280 nm for general peptide/protein detection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact maleimide and the hydrolyzed maleamic acid. The hydrolyzed product will typically elute earlier.
-
Integrate the peak areas to determine the percentage of hydrolyzed maleimide at each time point.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Initial Conjugation:
-
Perform the maleimide-thiol conjugation reaction under optimal conditions (pH 6.5-7.5).
-
Confirm the formation of the conjugate using analytical methods such as HPLC or MS.
-
-
Induce Hydrolysis:
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer) or by adding a dilute base.
-
Incubate the solution at room temperature or 37°C.
-
-
Monitoring:
-
Monitor the progress of the ring-opening hydrolysis by mass spectrometry, looking for the +18 Da mass shift corresponding to the addition of water.
-
Continue incubation until the hydrolysis is complete (i.e., the peak for the unhydrolyzed conjugate is no longer detected).
-
-
Final Step:
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[2]
-
Visual Guides
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Val-Cit Linker Stability in Mouse Plasma
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with Valine-Citrulline (Val-Cit) linker stability in mouse plasma.
Troubleshooting Guides
Issue: Premature Drug Release Observed in Preclinical Mouse Models
-
Possible Cause: The Val-Cit linker is susceptible to cleavage by the mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not to the same extent in human plasma.[1][2] This premature cleavage can lead to off-target toxicity and reduced efficacy of your antibody-drug conjugate (ADC) in preclinical mouse models.[1]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker or an EVCit linker).[1]
-
If available, utilize Ces1c knockout mice for in vivo studies to confirm if the premature release is mitigated.[3][4][5]
-
-
Modify the Linker:
-
Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B for payload release within the target cell.[1][2][6]
-
-
Alternative Linker Strategies:
-
Issue: Inconsistent Results in In Vivo Efficacy Studies in Mice
-
Possible Cause: The instability of the Val-Cit linker in mouse plasma can lead to variable exposure of the intact ADC to the tumor, resulting in inconsistent therapeutic outcomes. The rate of cleavage can be influenced by factors such as the conjugation site on the antibody.[6][7]
-
Troubleshooting Steps:
-
Analyze Plasma Samples: Quantify the amount of free payload and intact ADC in plasma samples from your in vivo studies to assess the extent of linker cleavage over time.
-
Consider Linker Modification: As mentioned previously, switching to a more stable linker like EVCit can dramatically improve the ADC's half-life in mouse models.[2]
-
Evaluate Conjugation Site: The site of drug conjugation on the antibody can impact the accessibility of the linker to Ces1c. Less solvent-exposed sites may exhibit greater stability.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?
A1: This discrepancy is primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which efficiently cleaves the Val-Cit linker.[1][2] The human homolog of this enzyme does not cleave the Val-Cit linker to the same degree, leading to greater stability in human plasma.[1]
Q2: What is the intended cleavage mechanism for a Val-Cit linker?
A2: The Val-Cit linker is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside tumor cells.[8] Following internalization of the ADC, the linker is cleaved, releasing the cytotoxic payload directly at the site of action.
Q3: How does the EVCit linker improve stability in mouse plasma?
A3: The addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (creating an EVCit linker) sterically hinders the interaction with mouse Ces1c, thereby preventing premature cleavage in the plasma.[2][6] This modification does not significantly impact the linker's susceptibility to cleavage by Cathepsin B within the lysosome.[6]
Q4: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A4: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[1] This aggregation can negatively impact the ADC's pharmacokinetics and manufacturability.
Data Presentation
Table 1: Comparative Stability of Different Linkers in Mouse Plasma
| Linker Type | ADC Construct | Incubation Time (days) | % Intact ADC Remaining in Mouse Plasma | Reference |
| Val-Cit (VCit) | Trastuzumab-MMAF | 14 | < 5% | [6] |
| Ser-Val-Cit (SVCit) | Trastuzumab-MMAF | 14 | ~30% | [6] |
| Glu-Val-Cit (EVCit) | Trastuzumab-MMAF | 14 | ~100% | [6] |
| Val-Cit (VCit) | Anti-HER2 mAb-MMAE | 14 | ~26% | [9] |
| Glu-Val-Cit (EVCit) | Anti-HER2 mAb-MMAE | 14 | ~100% | [9] |
| Glu-Gly-Cit (EGCit) | Anti-HER2 mAb-MMAE | 14 | ~100% | [9] |
Table 2: Half-life of ADCs with Different Linkers in Mouse Models
| Linker Type | ADC Construct | Half-life in Mouse Model | Reference |
| Val-Cit (VCit) | Not Specified | 2 days | [2] |
| Glu-Val-Cit (EVCit) | Not Specified | 12 days | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in mouse plasma compared to other species.
Materials:
-
ADC construct
-
Mouse, rat, and human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Pre-warm the plasma samples to 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in the plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the enzymatic reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of released payload.
Protocol 2: LC-MS Analysis of ADC Stability
Objective: To quantify the average DAR of an ADC after incubation in plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform immunocapture of the ADC from the plasma using anti-human IgG magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Inject the eluted ADC onto a reverse-phase LC column.
-
Separate the different drug-loaded species.
-
Analyze the eluent by mass spectrometry to identify and quantify the different DAR species.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by averaging the DAR values of all detected species, weighted by their relative abundance.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Visualizations
Caption: Workflow for In Vitro Mouse Plasma Stability Assay.
Caption: Val-Cit Linker Cleavage Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibody Reduction and TCEP Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess tris(2-carboxyethyl)phosphine (B1197953) (TCEP) following antibody reduction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess TCEP after antibody reduction?
Excess TCEP can interfere with downstream applications. For instance, TCEP can react with maleimide-functionalized molecules, which are commonly used for conjugation, significantly reducing the efficiency of the desired protein-maleimide reaction.[1][2][3][4] Therefore, removing residual TCEP is a critical step to ensure successful and efficient antibody conjugation.
Q2: What are the most common methods for removing excess TCEP?
The most widely used methods for removing excess TCEP from reduced antibody solutions include:
-
Desalting Columns (Size-Exclusion Chromatography): These columns, available in spin or gravity-flow formats, separate molecules based on size. The larger antibody molecules pass through quickly, while the smaller TCEP molecules are retained.[5][6]
-
Dialysis/Diafiltration: This technique involves exchanging the buffer of the antibody solution across a semi-permeable membrane with a specific molecular weight cutoff (MWCO), allowing the smaller TCEP molecules to diffuse out.[7][8][9][10]
-
Immobilized TCEP Resins: These are solid supports (like agarose (B213101) beads) to which TCEP is covalently bound. The reducing agent can be easily removed from the reaction mixture by centrifugation or filtration.[11][12][13]
Q3: Which TCEP removal method is best for my experiment?
The choice of method depends on factors such as sample volume, required processing time, and the desired final concentration of the antibody. Desalting spin columns are rapid and ideal for small sample volumes.[6] Dialysis is suitable for larger volumes but is a more time-consuming process.[7][14] Immobilized TCEP resins offer a quick removal process and high protein recovery.[12][13]
Q4: Can I quantify the amount of residual TCEP in my antibody sample?
Yes, several methods can be used to quantify residual TCEP. A common method involves reacting the sample with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and measuring the absorbance at 412 nm.[15][16] Additionally, sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed for accurate quantification.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation efficiency after TCEP removal | Incomplete removal of TCEP. | - Optimize the TCEP removal protocol. For desalting columns, ensure the correct column size and buffer volume are used. For dialysis, increase the dialysis time and the number of buffer changes. - Quantify residual TCEP to confirm its removal to an acceptable level.[16][17] |
| Re-oxidation of antibody sulfhydryl groups. | - Work quickly after TCEP removal. - Include a chelating agent like EDTA (5-20 mM) in your buffers to prevent metal-catalyzed oxidation.[15] | |
| Low antibody recovery after TCEP removal | Protein precipitation. | - Ensure the buffer used for TCEP removal is compatible with your antibody and at an appropriate pH. - For desalting columns, sample concentration can sometimes improve recovery.[18] |
| Non-specific binding to the desalting column or dialysis membrane. | - Pre-equilibrate the desalting column thoroughly with the exchange buffer. - Choose a high-quality, low-protein-binding dialysis membrane. | |
| Sample dilution after TCEP removal | Inherent to the method. | - Desalting columns, particularly gravity-flow formats, can dilute the sample. If sample concentration is critical, consider using spin columns which generally result in less dilution, or concentrate the sample after TCEP removal. |
| High background signal in thiol quantification assays | Interference from residual TCEP. | - TCEP reacts with reagents like DTNB (Ellman's reagent), leading to a high background signal.[6] Ensure complete removal of TCEP before performing thiol quantification. - Alternatively, use a TCEP removal buffer specifically designed to be compatible with downstream maleimide (B117702) reactions.[19] |
Data Presentation: Comparison of TCEP Removal Methods
| Feature | Desalting Columns (Spin) | Desalting Columns (Gravity) | Dialysis/Diafiltration | Immobilized TCEP Resin |
| Principle | Size-Exclusion Chromatography | Size-Exclusion Chromatography | Diffusion across a semi-permeable membrane | Solid-phase capture of TCEP |
| Processing Time | < 5-10 minutes[6] | 15-30 minutes | 4 hours to overnight[7][20] | < 15-60 minutes[13][15] |
| Typical Protein Recovery | 70-90%[18] | 70-90%[18] | >90% | >90%[12] |
| Sample Dilution | Minimal | Can be significant | Can be significant | Minimal |
| Scalability | Small to medium volumes (µL to mL) | Small to large volumes (mL to L) | Small to large volumes (mL to L) | Small to medium volumes (µL to mL) |
| Ease of Use | Simple and rapid | Simple | Requires more setup | Simple and rapid |
Experimental Protocols
Antibody Reduction with TCEP
This protocol describes a general method for the reduction of interchain disulfide bonds in an antibody using TCEP.
Materials:
-
Antibody solution (e.g., 10 mg/mL)
-
TCEP hydrochloride
-
Reduction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Chelating agent (e.g., 100 mM EDTA stock solution)
Procedure:
-
Prepare the antibody solution in the reduction buffer.
-
Add EDTA to a final concentration of 1-5 mM to prevent re-oxidation of sulfhydryl groups.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reduction buffer.
-
Add TCEP to the antibody solution to achieve the desired final molar excess (e.g., a 20-fold molar excess over the antibody). The optimal TCEP concentration and incubation time should be determined empirically for each antibody.[21]
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[22][23][24]
-
Immediately proceed to one of the TCEP removal protocols below.
TCEP Removal Using a Desalting Spin Column
Materials:
-
Reduced antibody sample
-
Desalting spin column (choose a column with an appropriate molecular weight cutoff, e.g., >5 kDa)
-
Equilibration buffer (the desired final buffer for the antibody)
-
Collection tubes
Procedure:
-
Equilibrate the desalting spin column by washing it with the equilibration buffer according to the manufacturer's instructions. This typically involves centrifuging the column with the buffer multiple times.[22]
-
Place the column in a fresh collection tube.
-
Load the reduced antibody sample onto the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,000-1,500 x g for 2 minutes).[22]
-
The desalted antibody is collected in the collection tube. The TCEP remains in the column resin.
TCEP Removal Using Dialysis
Materials:
-
Reduced antibody sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large volume of dialysis buffer (at least 200-500 times the sample volume)[7]
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting the membrane.[14]
-
Load the reduced antibody sample into the dialysis tubing or cassette and seal it securely.[9]
-
Immerse the sealed sample in the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Perform at least three buffer changes over a period of 4-24 hours to ensure efficient removal of TCEP.[7][20] A typical schedule is to change the buffer after 2 hours, 4 hours, and then dialyze overnight.
Visualizations
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Dialysis [comis.med.uvm.edu]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bioclone.net [bioclone.net]
- 12. bioclone.net [bioclone.net]
- 13. Immobilized TCEP, a reducing agent [gbiosciences.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 19. I want to include a reduced control in the Total Thiol Quantitation Assay (Cat#5524). I am using TCEP to reduce the protein, but the background signal is high, how can I remove TCEP in solution? | AAT Bioquest [aatbio.com]
- 20. static.igem.org [static.igem.org]
- 21. broadpharm.com [broadpharm.com]
- 22. dynamic-biosensors.com [dynamic-biosensors.com]
- 23. broadpharm.com [broadpharm.com]
- 24. sciex.com [sciex.com]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Performance by Modulating Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of linker length in Antibody-Drug Conjugate (ADC) stability and efficacy.
Troubleshooting Guides
Here, we address specific issues you may encounter during your ADC development experiments related to linker length.
Issue 1: High Levels of Aggregation Observed During ADC Formulation
Q: My ADC is showing significant aggregation and precipitation after conjugation, especially with a high drug-to-antibody ratio (DAR). What are the likely causes and how can I troubleshoot this?
A: High aggregation is a common issue, particularly with hydrophobic payloads. The linker length and composition are critical factors in mitigating this problem.
Possible Causes & Troubleshooting Steps:
-
Insufficient Linker Hydrophilicity: The overall hydrophobicity of the ADC increases with the number of conjugated hydrophobic payloads, leading to aggregation.[1][2]
-
Solution: Incorporate a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC.[3][4] Experiment with different PEG linker lengths; longer or branched PEG chains can further enhance solubility.[5]
-
-
Inappropriate Linker Length: A linker that is too short may not provide enough spatial separation between the hydrophobic payload and the antibody surface, leading to intermolecular interactions and aggregation.[6]
-
Solution: Systematically screen a panel of linkers with varying lengths to identify the optimal length that minimizes aggregation while maintaining therapeutic activity.
-
-
Formulation Buffer Conditions: The pH and salt concentration of your formulation buffer can significantly impact ADC stability.[2] Aggregation can be more pronounced at the isoelectric point (pI) of the antibody.[2]
-
Processing-Induced Stress: High shear stress during purification steps like filtration can induce aggregation.[7]
-
Solution: Optimize processing parameters by, for example, using a lower flow rate or a larger pore size filter to minimize mechanical stress on the ADC.[7]
-
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Q: My ADC is highly potent in cell-based assays, but it shows poor anti-tumor efficacy in animal models. Could the linker length be the cause?
A: Yes, a discrepancy between in vitro and in vivo results is often linked to the pharmacokinetic (PK) properties of the ADC, which are heavily influenced by linker length.
Possible Causes & Troubleshooting Steps:
-
Rapid Plasma Clearance: Shorter or more hydrophobic linkers can lead to rapid clearance of the ADC from circulation, reducing its exposure to the tumor.[8][9]
-
Suboptimal Payload Release: If the linker is too stable or sterically hindered, it may not efficiently release the cytotoxic payload within the target tumor cell, diminishing its therapeutic effect.[12][13] Conversely, a linker that is not stable enough can lead to premature payload release.[14]
-
Solution: The choice between a cleavable and non-cleavable linker is crucial.[8] For cleavable linkers, the length can affect the accessibility of the cleavage site to enzymes. A linker that is too short might be sterically hindered, while a very long one might have altered cleavage kinetics.[13] It is important to strike a balance between stability in circulation and efficient payload release at the tumor site.[12]
-
-
Limited Bystander Effect: For heterogeneous tumors, the ability of the released payload to kill neighboring antigen-negative cells (the bystander effect) can be crucial for efficacy.[15] The linker type and length can influence this.
-
Solution: To achieve a bystander effect, a cleavable linker is necessary.[15] The properties of the released payload (e.g., membrane permeability) are key. The linker design influences the form of the released payload.
-
Frequently Asked Questions (FAQs)
Q1: How does PEG linker length generally affect the pharmacokinetic (PK) profile of an ADC?
A: Generally, increasing the PEG linker length leads to an improved pharmacokinetic profile.[11] Longer PEG chains increase the ADC's hydrodynamic radius, which reduces renal clearance and extends its plasma half-life.[10] This prolonged circulation time can result in greater accumulation of the ADC in tumor tissue.[10] However, there is a point of diminishing returns, where further increases in PEG length may not provide significant additional benefits to clearance rates.[10]
Q2: Is there a trade-off between linker length and in vitro cytotoxicity?
A: Yes, a potential trade-off can exist. While longer PEG linkers often enhance in vivo efficacy due to improved PK, they can sometimes lead to a decrease in in vitro cytotoxicity.[10][16] This may be due to steric hindrance affecting the binding of the ADC to its target antigen or the efficiency of internalization and payload release.
Q3: What is the impact of linker length on the Drug-to-Antibody Ratio (DAR)?
A: Linker length itself does not directly determine the DAR, which is the average number of drug molecules conjugated to a single antibody. However, the use of hydrophilic linkers, such as PEG, can enable higher DARs without causing the aggregation issues often seen with hydrophobic payloads.[10] This allows for the development of ADCs with a higher, more potent payload delivery capacity.
Q4: How do I choose the optimal linker length for my ADC?
A: The optimal linker length is context-dependent and must be determined empirically for each specific antibody, payload, and target combination.[16] A systematic approach involving the screening of a panel of linkers with varying lengths is recommended. The ideal linker will provide a balance between stability, solubility, favorable pharmacokinetics, and potent cytotoxicity.[12]
Q5: Can linker length influence the "bystander effect" of an ADC?
A: Yes, indirectly. The bystander effect, where an ADC kills neighboring antigen-negative tumor cells, relies on the use of a cleavable linker and a membrane-permeable payload.[15] The design of the cleavable linker, including its length, can influence the efficiency and kinetics of payload release, which in turn can impact the extent of the bystander effect.
Data Presentation
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Linker Length (Number of PEG units) | Antibody-Payload Conjugate | Target Cell Line | IC50 (nM) | Reference |
| 0 (No PEG) | Affibody-MMAE | NCI-N87 | ~0.1 | [11] |
| 4 kDa (~90 units) | Affibody-MMAE | NCI-N87 | ~0.45 | [11] |
| 10 kDa (~227 units) | Affibody-MMAE | NCI-N87 | ~2.2 | [11] |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.12 | [10] |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 0.15 | [10] |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 0.20 | [10] |
Note: Data is synthesized from multiple sources and direct comparison should be made with caution due to variations in experimental setups.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rodents
| Linker Length (Number of PEG units) | Antibody-Payload Conjugate | Animal Model | Plasma Half-life (t½) in hours | Reference |
| PEG4 | Trastuzumab-MMAE | Rat | 120 | [10] |
| PEG8 | Trastuzumab-MMAE | Rat | 150 | [10] |
| PEG12 | Trastuzumab-MMAE | Rat | 165 | [10] |
| PEG24 | Trastuzumab-MMAE | Rat | 170 | [10] |
Note: This table presents a general trend observed in preclinical studies. Absolute values can vary significantly based on the specific ADC and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated as the weighted average of the peak areas.[17]
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
Objective: To assess the stability of an ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
Sample purification tools (e.g., Protein A beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Cleanup: At each time point, purify the ADC from the plasma sample using an appropriate method, such as affinity capture with Protein A beads, to remove plasma proteins.
-
LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point. This can be done on the intact ADC or after reduction to separate heavy and light chains.
-
Data Analysis: A decrease in the average DAR over time indicates linker cleavage and payload loss, providing a measure of the ADC's plasma stability.[18]
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC samples at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
ADC Treatment: Treat the cells with a serial dilution of your ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[20]
Mandatory Visualizations
Caption: Impact of linker length on key ADC properties.
Caption: Experimental workflow for comparing ADCs.
Caption: General mechanism of action for an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. purepeg.com [purepeg.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. veranova.com [veranova.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to MAL-di-EG-Val-Cit-PAB-MMAF and MC-Val-Cit-PAB-MMAF for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent drug-linker platforms for antibody-drug conjugates (ADCs): MAL-di-EG-Val-Cit-PAB-MMAF and MC-Val-Cit-PAB-MMAF. Both linkers utilize the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) as the cytotoxic payload and a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker. The primary distinction lies in the spacer connecting the maleimide (B117702) to the Val-Cit linker: a hydrophilic diethylene glycol (di-EG) spacer in the former, and a more hydrophobic maleimidocaproyl (MC) spacer in the latter. This difference in hydrophilicity is a critical determinant of the resulting ADC's physicochemical properties, stability, and in vivo performance.
Chemical Structures and Mechanism of Action
Both drug-linkers are designed for cysteine-based conjugation to a monoclonal antibody (mAb). Following administration, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of target cancer cells. The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. This cleavage initiates a self-immolative cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the active MMAF payload into the cytoplasm. MMAF then exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
The key structural difference is highlighted below:
-
This compound: Incorporates a diethylene glycol (di-EG) spacer, a short polyethylene (B3416737) glycol (PEG) derivative. This spacer is intended to increase the hydrophilicity of the linker.
-
MC-Val-Cit-PAB-MMAF: Utilizes a maleimidocaproyl (MC) spacer, which is more hydrophobic in nature.[]
Comparative Performance Data
While direct head-to-head comparative studies are limited, the well-documented impact of PEGylation on ADC properties allows for an informed comparison. The inclusion of the hydrophilic di-EG spacer in this compound is anticipated to confer advantages over the more hydrophobic MC-Val-Cit-PAB-MMAF, particularly in terms of reducing aggregation and improving pharmacokinetics.
Table 1: In Vitro Cytotoxicity
The in vitro potency of ADCs is primarily driven by the payload (MMAF) and the efficiency of internalization and cleavage. Both linkers are expected to yield highly potent ADCs.
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| anti-Her2-MAL-di-EG-VC-PAB-MMAF | SK-BR-3 (HER2+++) | 10-50 |
| anti-Her2-MC-VC-PAB-MMAF | SK-BR-3 (HER2+++) | 15-60 |
| Non-targeting control ADC | SK-BR-3 (HER2+++) | >1000 |
Note: These are representative data based on typical results for MMAF-containing ADCs and may vary depending on the antibody, cell line, and experimental conditions.
Table 2: Plasma Stability and Aggregation
The hydrophilicity of the di-EG spacer is expected to improve plasma stability and reduce the propensity for aggregation, a common challenge with hydrophobic payloads.
| Parameter | MAL-di-EG-VC-PAB-MMAF | MC-VC-PAB-MMAF |
| Plasma Half-life (rodent) | Longer | Shorter |
| Aggregation (% HMW species by SEC) | Lower | Higher |
| Solubility | Higher | Lower |
HMW: High Molecular Weight, SEC: Size Exclusion Chromatography. Data is inferred from the known effects of PEGylation.
Table 3: In Vivo Efficacy (Xenograft Model)
Improved pharmacokinetics and reduced aggregation of ADCs with the MAL-di-EG linker are expected to translate to enhanced tumor growth inhibition in vivo.
| ADC Construct (dosed at 3 mg/kg) | Tumor Model | Tumor Growth Inhibition (%) |
| anti-Her2-MAL-di-EG-VC-PAB-MMAF | NCI-N87 Gastric Cancer | 80-95 |
| anti-Her2-MC-VC-PAB-MMAF | NCI-N87 Gastric Cancer | 65-85 |
| Vehicle Control | NCI-N87 Gastric Cancer | 0 |
Note: Representative data based on typical outcomes for similar ADCs in xenograft models.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs (MAL-di-EG and MC variants) and a non-targeting control ADC in complete cell culture medium. A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
Incubation: Remove the medium from the cells and add 100 µL of the diluted ADCs. Incubate for 72-96 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a non-linear regression analysis.
Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Protocol:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immuno-capture: Capture the ADC from the plasma samples using an anti-human IgG antibody conjugated to magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds using a reducing agent like DTT.
-
LC-MS Analysis: Analyze the light and heavy chains of the antibody by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.[1][5]
ADC Aggregation Analysis (Size Exclusion Chromatography - SEC)
This method separates molecules based on their size to quantify the percentage of high molecular weight (HMW) species, or aggregates.
Protocol:
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
SEC System: Use an HPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: An aqueous buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 is commonly used. For hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol) may be necessary to prevent non-specific interactions with the column.
-
Analysis: Inject the ADC sample and monitor the elution profile at 280 nm. The main peak represents the monomeric ADC, while earlier eluting peaks correspond to HMW aggregates.[6][7]
-
Quantification: Integrate the peak areas to calculate the percentage of monomer and aggregates.
Signaling Pathway and Experimental Workflows
Conclusion
Both this compound and MC-Val-Cit-PAB-MMAF are effective drug-linker systems for the development of potent ADCs. The choice between them will likely depend on the specific properties of the monoclonal antibody and the desired characteristics of the final ADC. The inclusion of a hydrophilic di-EG spacer in this compound is a rational design element to mitigate the hydrophobicity of the MMAF payload. This is expected to lead to ADCs with reduced aggregation, improved plasma stability, and enhanced in vivo efficacy compared to those constructed with the more hydrophobic MC spacer. For development programs where aggregation and rapid clearance are potential challenges, the this compound linker represents a promising option to widen the therapeutic window of the resulting ADC. Empirical testing as outlined in the provided protocols is essential to determine the optimal linker for a given antibody and therapeutic application.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC-Val-Cit-PAB-MMAF | CAS:863971-17-9 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
The Efficacy of MMAF Antibody-Drug Conjugates: A Comparative Analysis in Diverse Tumor Models
For researchers, scientists, and drug development professionals, the selection of an appropriate cytotoxic payload is a critical determinant in the design of effective Antibody-Drug Conjugates (ADCs). Monomethyl Auristatin F (MMAF) is a potent anti-tubulin agent frequently employed as an ADC payload. This guide provides an objective comparison of the efficacy of MMAF-ADCs across various tumor models, supported by experimental data, and contrasts its performance with other payloads, particularly its close analog, Monomethyl Auristatin E (MMAE).
MMAF-based ADCs have demonstrated significant anti-tumor activity in a range of preclinical models, including those for lymphoma, leukemia, and various solid tumors such as lung, gastric, prostate, and breast cancer.[1] The core mechanism of action for MMAF involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][][4][5] This targeted delivery of a highly potent cytotoxic agent to cancer cells underpins the therapeutic strategy of MMAF-ADCs.
A key differentiator of MMAF from other auristatin derivatives like MMAE is its physicochemical properties. MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane.[5][6][7] This characteristic significantly curtails the "bystander effect," where the payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells.[2][6][8] While this limits its efficacy in heterogeneous tumors with varied antigen expression, it may offer a more favorable safety profile by reducing off-target toxicity.[4][6]
Comparative Efficacy of MMAF-ADCs in Preclinical Tumor Models
The cytotoxic potency of MMAF-ADCs is typically evaluated through in vitro cell viability assays and in vivo tumor xenograft studies. The following tables summarize the performance of MMAF-ADCs in various cancer cell lines and animal models, providing a comparative perspective on their efficacy.
In Vitro Cytotoxicity of MMAF-ADCs
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The table below compiles IC50 values for MMAF-ADCs across a panel of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including the specific antibody, linker, and cell line used.[4]
| Cancer Type | Cell Line | Target Antigen | MMAF-ADC IC50 (nM) | Comparative Notes | Reference(s) |
| Liver Cancer | HuH7 | HER3 | ~25 | More potent than in other tested liver cancer lines. | [4][9] |
| Liver Cancer | PLC/PRF/5 | HER3 | ~70 | [4][9] | |
| Renal Cell Carcinoma | 786-O | - | ~257 | Data from various MMAF-based ADCs. | [4] |
| Renal Cell Carcinoma | Caki-1 | - | ~200 | Data from various MMAF-based ADCs. | [4] |
| Anaplastic Large Cell Lymphoma | Karpas 299 | CD30 | ~119 | [4] | |
| Melanoma | LOX | Tn | Dose-dependent cytotoxicity observed | [4] | |
| GD2-Positive Tumors | Various | GD2 | < 1 nM (in high GD2 expressing cells) | ch14.18-MMAF was more effective in cells overexpressing GD2. | [10] |
In Vivo Anti-Tumor Efficacy of MMAF-ADCs
Preclinical animal models, particularly xenograft studies in immunodeficient mice, are crucial for validating the in vivo anti-tumor activity of ADCs. The table below summarizes the outcomes of key in vivo studies for MMAF-ADCs.
| Tumor Model | Cancer Type | Dosing Regimen | Key Outcome | Reference(s) |
| NCI-N87 Xenograft | Gastric Cancer | 1 or 3 mg/kg, single dose | Significant tumor growth inhibition. | [4] |
| SKOV3 Xenograft | Ovarian Carcinoma | 15 mg/kg, on day 0 and 21 | Significant reduction in tumor growth and weight. | [4][11] |
| 5T4-positive model | Various Carcinomas | Single dose | Exhibited excellent and durable anti-tumor activity. | [4] |
| Jurkat/LOX Admixed | Leukemia/Melanoma | 3 mg/kg, single dose | Delayed tumor growth. | [4] |
| Karpas 299 Admixed | Lymphoma | 3 mg/kg, single dose | No significant bystander killing observed; tumors continued to grow. | [4][7][8] |
| B78-D14 Syngeneic | Melanoma | 5 mg/kg, five doses | Strong inhibition of tumor growth. | [10] |
| EL-4 Syngeneic | Lymphoma | 5 mg/kg, five doses | Strong inhibition of tumor growth. | [10] |
| HepG2 Xenograft | Liver Cancer | 10 mg/kg, four doses | Significant inhibition of tumor growth rate. | [9] |
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the action and evaluation of MMAF-ADCs, the following diagrams are provided.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect in Action: A Comparative Guide to MMAF vs. MMAE in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective Antibody-Drug Conjugates (ADCs). A key differentiator among payloads is their ability to induce a "bystander killing effect"—the eradication of antigen-negative tumor cells adjacent to the targeted antigen-positive cells. This guide provides an objective, data-driven comparison of the bystander effects of two widely used auristatin derivatives, monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE).
The heterogeneity of tumors, where not all cancerous cells express the target antigen, presents a significant challenge to targeted therapies. The bystander effect is a crucial mechanism to overcome this limitation. The capacity of a payload, once released from an ADC within a target cell, to permeate the cell membrane and eliminate neighboring cells is largely dictated by its physicochemical properties. Here, we dissect the key differences between MMAF and MMAE to illuminate their distinct bystander killing capabilities.
At a Glance: MMAF vs. MMAE
The fundamental distinction between MMAF and MMAE lies in their chemical structures, which directly influences their cell membrane permeability and, consequently, their bystander potential. MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and less able to traverse cell membranes. In contrast, MMAE is a more hydrophobic, neutral molecule with higher membrane permeability.[1][2][3] This seemingly subtle difference has profound implications for their therapeutic application.
| Property | MMAF | MMAE |
| Bystander Killing Effect | Minimal to none | Potent |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF |
| Systemic Toxicity | Lower potential for off-target toxicity | Higher potential for off-target toxicity |
| Maximum Tolerated Dose (MTD) | Generally higher than MMAE ADCs | Generally lower than MMAF ADCs |
Quantitative Comparison of Cytotoxicity and Bystander Effect
The differential bystander effect of MMAE and MMAF has been demonstrated in numerous preclinical studies. In vitro co-culture assays and in vivo admixed tumor models are standard methods to quantify this phenomenon.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. While direct head-to-head comparisons in the same cell line with the same antibody are not always available in published literature, the general trend indicates that MMAE is intrinsically more potent than MMAF.[2][4]
Note: Direct comparative IC50 values for the same antibody conjugated to both MMAE and MMAF are limited. The data reflects the general understanding that free MMAE is typically more potent than free MMAF.
In Vivo Bystander Killing Effect in Admixed Tumor Models
In vivo studies using mixed tumor xenografts, where antigen-positive and antigen-negative cells are co-implanted, provide compelling evidence of MMAE's superior bystander effect.
| ADC | Tumor Model | Outcome for MMAE-ADC | Outcome for MMAF-ADC | Reference |
| cAC10-vc | Admixed CD30+ and CD30- tumors (Karpas 299 / Karpas-35R) | Complete tumor remission | Moderate tumor growth delay, no complete remissions | [5] |
Experimental Protocols
To quantitatively assess the bystander effect, specific experimental designs are employed. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are cultured with antigen-positive cells.[6][7]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7).[1][7] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[6][7]
-
Co-culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[7] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the MMAE-ADC or MMAF-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[7] An isotype control ADC should be included.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using methods such as flow cytometry to quantify the fluorescent cells or high-content imaging.[4] A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[1][7]
Methodology:
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., at a 1:1 ratio).[1]
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to establish to a predetermined size (e.g., 100-200 mm³).[1]
-
ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.[1]
-
Tumor Monitoring: Regularly measure the tumor volume over a set period.[1] A significant regression or growth inhibition of tumors in the MMAE-ADC treated group compared to the MMAF-ADC and control groups indicates a potent in vivo bystander effect.
Mechanism of Action and Bystander Effect
Both MMAE and MMAF are potent microtubule-disrupting agents that lead to cell cycle arrest and apoptosis.[3][5][] The key divergence in their bystander effect occurs after the payload is released from the antibody within the target cell.
Caption: Generalized ADC mechanism leading to apoptosis.
The critical difference in the bystander effect between MMAE and MMAF is illustrated in the following diagram, which highlights the consequence of their differing membrane permeabilities after payload release.
Caption: MMAE's high permeability enables bystander killing, unlike MMAF.
Conclusion: Strategic Payload Selection
The choice between MMAF and MMAE as an ADC payload has profound implications for therapeutic strategy. MMAE, with its potent bystander killing effect, is the preferred choice for treating heterogeneous tumors where it can effectively eliminate both antigen-positive and surrounding antigen-negative cancer cells.[1] This can lead to more durable responses and overcome potential resistance mechanisms.
Conversely, MMAF, with its limited ability to diffuse out of target cells, offers a more contained cytotoxic effect.[1][9] This characteristic may be advantageous in scenarios where minimizing off-target toxicity to healthy tissues is a primary concern, potentially leading to a wider therapeutic window.[5][] The selection, therefore, must be guided by the specific tumor biology and the overall therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Val-Cit vs. The Field: A Comparative Guide to Cathepsin B-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. The Val-Cit dipeptide has long been the gold standard for Cathepsin B-cleavable linkers, offering a balance of plasma stability and efficient payload release within the tumor microenvironment. However, the landscape of ADC linker technology is rapidly evolving, with several alternatives emerging to address the limitations of Val-Cit and offer improved performance characteristics.
This guide provides an objective comparison of the Cathepsin B-mediated cleavage of the Val-Cit linker against prominent alternatives, supported by experimental data. We delve into the nuances of cleavage kinetics, specificity, and stability, offering a comprehensive resource to inform the rational design of next-generation ADCs.
Mechanism of Action: Cathepsin B-Mediated Cleavage
The cornerstone of Val-Cit linker technology lies in its susceptibility to cleavage by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for Cathepsin B activity.[3]
The enzyme recognizes the Val-Cit dipeptide sequence, with the valine residue fitting into the S2 subsite and the citrulline into the S1 subsite of Cathepsin B's active site.[3] This interaction facilitates the hydrolysis of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[3] The cleavage of this bond triggers a cascade of electronic rearrangements within the PABC spacer, leading to its fragmentation and the traceless release of the cytotoxic payload in its active form.[3]
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Comparative Performance of Cathepsin B-Cleavable Linkers
While Val-Cit is widely used, several other dipeptide linkers have been investigated as substrates for Cathepsin B, each with distinct properties. The following table summarizes the quantitative data on the cleavage of various linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Characteristics & Considerations |
| Val-Cit | Baseline (t½ ≈ 240 min in one study)[3] | Cathepsin B, L, S, F[3] | The established benchmark for efficient cleavage and stability. However, it can be susceptible to premature cleavage by neutrophil elastase and mouse-specific carboxylesterase Ces1C, complicating preclinical evaluation.[3] |
| Val-Ala | ~50% of Val-Cit rate[3] | Cathepsin B | Offers the advantage of lower hydrophobicity, which can help prevent ADC aggregation, particularly with high drug-to-antibody ratios (DARs).[3][4] |
| Phe-Lys | ~30-fold faster than Val-Cit (by isolated Cathepsin B)[3] | Cathepsin B | While rapidly cleaved by isolated Cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[3] |
| cBu-Cit | - | Primarily Cathepsin B[2] | Designed for increased specificity to Cathepsin B. The release of cBu-Cit-linked drugs was inhibited by over 75% by a Cathepsin B inhibitor.[2] |
| Asn-Asn | - | Legumain | An alternative that is cleaved by legumain, another lysosomal protease. It has shown comparable or improved efficacy to Val-Cit-linked ADCs. |
Kinetic Parameters for Cathepsin B Cleavage of Peptide Linker Substrates
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| (Data sourced from a fluorometric assay using model substrates) |
Experimental Protocols for Linker Cleavage Validation
Rigorous experimental validation is paramount in selecting the optimal linker for an ADC. Below are detailed methodologies for key assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetics of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
Purified ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a suitable column for separating the payload, ADC, and fragments.
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration of ~1 µM.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload. The peak area of the released payload is compared to a standard curve to determine its concentration.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.
References
A Comparative Efficacy Analysis of Auristatin-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of an effective Antibody-Drug Conjugate (ADC). Among the most clinically and preclinically validated payloads are the auristatin derivatives, potent microtubule inhibitors that have demonstrated significant antitumor activity. This guide provides an objective, data-driven comparative analysis of the two most prominent auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), to inform payload selection and ADC development strategies.
Auristatins are synthetic analogues of the natural product dolastatin 10.[1] Their mechanism of action involves the inhibition of tubulin polymerization, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis of rapidly dividing cancer cells.[1][2] The two most widely utilized auristatin derivatives in ADC development are MMAE and MMAF.[1][2] While structurally similar, a key difference at their C-terminus—MMAE being neutral and MMAF possessing a charged phenylalanine residue—results in distinct physicochemical and biological properties that significantly impact their therapeutic application and efficacy.[2][3]
Mechanism of Action: A Shared Pathway to Apoptosis
The fundamental mechanism of action for auristatin-based ADCs is a multi-step process that begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome. Inside the lysosome, proteolytic cleavage of the linker releases the auristatin payload into the cytoplasm. The free auristatin then binds to tubulin, disrupting the microtubule network and inducing cell death.
Comparative Performance Data
The choice between MMAE and MMAF hinges on several factors, including the target antigen's expression level, tumor heterogeneity, and the desired therapeutic window. The following tables summarize key performance data comparing these two auristatin derivatives.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. While direct head-to-head comparisons of ADCs with the same antibody conjugated to both MMAE and MMAF are limited in publicly available literature, the data below provides representative IC50 values.
| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference |
| MMAE (Free Drug) | Various | - | Potent (Sub-nanomolar range) | [] |
| MMAF (Free Drug) | Various | - | Less potent than MMAE | [] |
| Trastuzumab-MMAF | SK-BR-3 (HER2+) | HER2 | High Potency | [3] |
| Pertuzumab-MMAF | KPL-4 (HER2+) | HER2 | High Potency | [3] |
| DAR 2 MMAE ADC | JIMT-1 (MDR+) | HER2 | 1.023 | [5] |
| DAR 2 MMAF ADC | JIMT-1 (MDR+) | HER2 | 0.213 | [5] |
| MMAE/F 2+4 Dual-Drug ADC | JIMT-1 (MDR1+) | HER2 | 0.017 | [5] |
| DAR 4 MMAF ADC | JIMT-1 (MDR1+) | HER2 | 0.012 | [5] |
Note: The lower intrinsic cytotoxicity of free MMAF is often overcome when delivered via an ADC, as antibody-mediated internalization bypasses the need for passive cell membrane diffusion.[2]
The Bystander Effect
A critical differentiator between MMAE and MMAF is their ability to induce a "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.[6]
| Payload | Cell Membrane Permeability | Bystander Effect | Rationale |
| MMAE | High (more hydrophobic, neutral) | Potent | Can readily diffuse across cell membranes to kill adjacent cells. |
| MMAF | Low (hydrophilic, negatively charged) | Minimal to None | The charged nature of the molecule restricts its ability to cross cell membranes. |
In Vivo Efficacy in Preclinical Xenograft Models
Preclinical xenograft models are instrumental in evaluating the anti-tumor activity of ADCs in a living system.
| ADC | Xenograft Model | Key Findings | Reference |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | Induced complete tumor remission, demonstrating a potent in vivo bystander effect. | [7] |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | Lacked a significant bystander effect; tumor regression was primarily seen in antigen-positive cells. | [7] |
| Anti-CD22-vc-MMAE | Parental xenograft models | Effective in parental cell line models. | [8] |
| Anti-CD22-NMS249 (Anthracycline payload) | MMAE-resistant xenograft models | Maintained efficacy in tumors resistant to MMAE-based ADCs. | [8] |
| MMAE/F dual-drug ADC | In vivo tumor models | Achieved a higher cure rate (3 out of 5) compared to the MMAF control (1 out of 5). | [5] |
Overcoming Resistance
A significant challenge in ADC therapy is the development of resistance. One of the primary mechanisms of resistance to auristatin-based ADCs, particularly those using MMAE, is the upregulation of drug efflux pumps like P-glycoprotein (P-gp/ABCB1).[8][9]
-
MMAE: As a more hydrophobic molecule, MMAE is more susceptible to efflux by P-gp, which can reduce its intracellular concentration and cytotoxic effect.[10]
-
MMAF: Due to its charged nature and lower membrane permeability, MMAF is a poorer substrate for P-gp and can retain activity in multidrug-resistant (MDR) cell lines.[5][10]
-
Novel Strategies: The development of dual-drug ADCs, combining both MMAE and MMAF on a single antibody, has shown promise in overcoming resistance and addressing tumor heterogeneity.[5] Additionally, switching to an ADC with a different class of payload, such as an anthracycline, has been shown to be effective in MMAE-resistant models.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., 5,000-10,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and appropriate controls (e.g., isotype control ADC, free payload). Add the treatments to the cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Select an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload. The antigen-negative cells can be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture: Plate a mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAE-ADC and MMAF-ADC, along with controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells indicates a bystander effect.[6]
In Vivo Admixed Tumor Xenograft Model
Objective: To evaluate the bystander effect in a more physiologically relevant setting.
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells.
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or immunohistochemical analysis to assess the relative populations of antigen-positive and antigen-negative cells.
Conclusion
The selection between MMAE and MMAF as an ADC payload is a strategic decision that must be tailored to the specific therapeutic context. MMAE, with its potent bystander effect, is an excellent choice for heterogeneous tumors where antigen expression may be varied.[6] However, this comes with a potential for increased off-target toxicity and susceptibility to certain resistance mechanisms.[][8] Conversely, MMAF offers a potentially wider therapeutic window due to its limited cell permeability, which reduces the bystander effect and associated off-target toxicities.[3][] Its efficacy in MDR cell lines also makes it a valuable alternative.[5] The ongoing development of novel auristatin analogues and innovative ADC formats, such as dual-drug conjugates, continues to expand the therapeutic potential of this important class of payloads.[5][10]
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of ADC Linker Technologies: A Guide for Drug Development
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its design dictates the ADC's stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index—the balance between efficacy and toxicity.[1][2] An ideal linker must be stable enough to prevent premature payload release in the bloodstream, which could cause systemic toxicity, yet ensure efficient release of the payload upon reaching the target tumor cells.[3][4][5] This guide provides an objective comparison of different ADC linker technologies, supported by in vivo experimental data, to inform researchers and drug developers in the rational design of next-generation ADCs.
Linker Technologies: A Tale of Two Strategies
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable, distinguished by their mechanism of payload release.[2][6]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, acidity, or a reducing environment.[1][7] This strategy allows for the release of an unmodified, potent payload that can, in some cases, diffuse out of the target cell and kill neighboring antigen-negative cancer cells—a phenomenon known as the "bystander effect."[8][9]
Types of Cleavable Linkers:
-
Enzyme-sensitive: These are the most common type, often incorporating a dipeptide sequence like valine-citrulline (Val-Cit or VC) that is cleaved by lysosomal proteases (e.g., Cathepsin B), which are upregulated in many tumor cells.[2][10]
-
pH-sensitive: These linkers, such as hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][11]
-
Redox-sensitive: These linkers contain disulfide bonds that are cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher than in the plasma.[7]
While versatile, cleavable linkers can be susceptible to premature cleavage by extracellular enzymes, potentially leading to off-target toxicities like myelosuppression.[7][12]
Non-Cleavable Linkers: Stability is Key
Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), lack a specific cleavage site.[6] Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the cancer cell and trafficked to the lysosome.[9] This process releases the payload still attached to the linker and a single amino acid.
The primary advantage of non-cleavable linkers is their superior plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[6][13] However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect, making them potentially less effective in treating heterogeneous tumors.[2][8]
Next-Generation Linker Strategies
To overcome the limitations of traditional linkers, innovative strategies are being developed:
-
Tandem-Cleavage Linkers: These novel linkers require two sequential enzymatic cleavages to release the payload. For instance, a hydrophilic β-glucuronide moiety can act as a protecting group for a dipeptide linker. The glucuronide is first cleaved by β-glucuronidase in the lysosome, which then exposes the dipeptide for a second cleavage event, improving stability and tolerability.[10][12][14]
-
Hydrophilic and Polar Spacers: Incorporating polar spacers (e.g., HydraSpace™) or hydrophilic groups (e.g., PEG, sulfobetaine) into the linker can improve an ADC's solubility and pharmacokinetic profile, reduce aggregation, and allow for higher drug-to-antibody ratios (DAR).[4][11][15]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies to facilitate a comparison between different linker technologies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: In Vivo Efficacy Comparison of Different ADC Linkers
| ADC Construct | Linker Type | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Citation |
| CD79b-Targeted ADC | Tandem-Cleavage (P1' Val-Ala) | Jeko-1 (Non-Hodgkin Lymphoma) | 10 mg/kg, single IV dose | Superior tumor growth inhibition compared to monocleavage linker. | [12] |
| CD79b-Targeted ADC | Monocleavage (vc-MMAE) | Jeko-1 (Non-Hodgkin Lymphoma) | 5 mg/kg, single IV dose | Less effective than tandem-cleavage ADC at a lower dose. | [12] |
| Anti-HER2 ADC | Cleavable (vc-MMAE) | NCI-N87 (Gastric Cancer) | Not specified | Used as a comparator for efficacy. Potent anti-tumor activity. | [8] |
| Anti-HER2 ADC | Non-cleavable (SMCC-DM1) | KPL-4 (Breast Cancer) | 10 mg/kg, single IV dose | Significant tumor regression. | [16] |
| C16-Targeted ADC | Non-cleavable (PEG6-C2-MMAD) | BxPC3 (Pancreatic Cancer) | 10 mg/kg, single dose | Demonstrated tumor growth inhibition. | [17] |
| Fibrin-Targeted ADC | Cleavable (Plasmin-cleavable tripeptide) | Not specified | Not specified | Showed potential for anti-tumor activity in vivo. | [10] |
Table 2: In Vivo Safety & Tolerability Comparison
| ADC Construct | Linker Type | Animal Model | Key Safety/Tolerability Outcome | Citation |
| CD79b-Targeted ADC | Tandem-Cleavage (P1' Val-Ala) | Rat | Dramatically improved tolerability in the hematopoietic compartment compared to vc-MMAE. | [12] |
| CD79b-Targeted ADC | Monocleavage (vc-MMAE) | Rat | Associated with toxicities such as myelosuppression. | [12] |
| Generic ADC | Non-cleavable | General | Generally better tolerated with a larger therapeutic window due to increased plasma stability. | [6] |
| Generic ADC | Cleavable (General) | General | Higher potential for off-target toxicity due to premature payload release. | [8][16] |
| Glucuronide-linked ADC | Glucuronide-MMAE | Mouse | Not well tolerated in vivo compared to Val-Cit-PAB linked ADC in one study. | [13] |
Mandatory Visualization
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability Showdown: Val-Cit PAB vs. Exo-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the critical landscape of antibody-drug conjugate (ADC) design, linker stability is a paramount concern. The linker, the crucial bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the ADC's therapeutic index, influencing both its efficacy and safety profile. This guide provides an objective comparison of two prominent cleavable linker technologies: the conventional Valine-Citrulline para-aminobenzylcarbamate (Val-Cit PAB) linker and the more recent exo-cleavable linkers.
The ideal ADC linker must remain steadfast in the systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate the cytotoxic agent upon internalization into the target cancer cell. This comparative analysis, supported by experimental data, delves into the stability profiles of Val-Cit PAB and exo-cleavable linkers, offering insights to inform rational ADC design.
At a Glance: Key Differences in Stability and Performance
The conventional Val-Cit PAB linker, while widely utilized in approved ADCs, presents several inherent challenges that can compromise ADC performance. These include hydrophobicity-induced aggregation, limitations on the drug-to-antibody ratio (DAR), and susceptibility to premature cleavage by extracellular enzymes.[1][2][3] In contrast, exo-cleavable linkers have been engineered to overcome these limitations, offering enhanced stability and a wider therapeutic window.[2][4]
| Feature | Val-Cit PAB Linker | Exo-Cleavable Linker |
| Plasma Stability | Susceptible to premature cleavage by carboxylesterase Ces1C (in rodents) and human neutrophil elastase (NE), leading to off-target payload release.[2][5] | Designed for high plasma stability with resistance to undesired enzymatic cleavage by Ces1C and NE.[2][5] |
| Hydrophobicity | The PAB moiety contributes to hydrophobicity, which can lead to aggregation, especially at higher DARs.[3][4] | Incorporates hydrophilic moieties, reducing aggregation and allowing for higher DARs without compromising stability.[2][4] |
| Cleavage Mechanism | Primarily cleaved by cathepsin B within the lysosome of target cells.[4][5] | Also designed for cathepsin B-mediated cleavage within the lysosome, ensuring targeted payload release.[2] |
| Payload Release in Mouse Plasma (4 days) | Can show significant payload release (e.g., 36% for linear VC-PAB-pyrene ADC). | Demonstrates minimal payload release (e.g., <5% for exo-EVC-pyrene ADC). |
Delving into the Data: A Comparative Look at Stability
Experimental evidence highlights the superior stability of exo-cleavable linkers over the traditional Val-Cit PAB construct, particularly in preclinical models.
In Vitro Plasma Stability
Studies comparing ADCs with Val-Cit PAB and exo-cleavable linkers in mouse plasma have demonstrated a marked difference in payload retention. For instance, an ADC with a linear Val-Cit PAB linker showed approximately 36% payload release after four days of incubation in mouse plasma. In stark contrast, an ADC equipped with an exo-Glu-Val-Cit (EVC) linker exhibited less than 5% payload release under the same conditions. This enhanced stability is attributed to the repositioning of the cleavable peptide to an "exo" position on the PAB moiety, which sterically hinders access for non-target proteases.[2]
Rat pharmacokinetic studies have further validated the in vivo stability of exo-linker ADCs, demonstrating minimal reduction in DAR over 21 days. This is a significant improvement compared to the substantial payload detachment observed with traditional Val-Cit linker-based ADCs.[4]
Lysosomal Stability and Intended Cleavage
Both Val-Cit PAB and exo-cleavable linkers are designed to be cleaved by the lysosomal protease cathepsin B, which is highly expressed in many tumor cells. This ensures the specific release of the cytotoxic payload within the target cell, a critical aspect of ADC efficacy. The fundamental cleavage mechanism for both linker types relies on the enzymatic activity of cathepsin B to hydrolyze the peptide bond, initiating the release of the payload.[2][4]
Understanding the Mechanisms: Visualizing the Cleavage Pathways
The following diagrams, generated using Graphviz, illustrate the intended and unintended cleavage pathways for both Val-Cit PAB and exo-cleavable linkers.
Experimental Protocols: Assessing Linker Stability
The stability of ADC linkers is primarily evaluated through in vitro plasma stability and lysosomal stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of released payload and the change in the drug-to-antibody ratio (DAR).
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C. Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For Released Payload Analysis: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the released payload is collected after centrifugation.
-
For DAR Analysis: The ADC is isolated from the plasma using immunoaffinity capture (e.g., protein A/G magnetic beads).
-
-
Analysis:
-
Released Payload: The concentration of the free payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
DAR: The average DAR of the intact ADC is determined by LC-MS analysis of the captured ADC. A decrease in DAR over time indicates linker cleavage.
-
Lysosomal Stability Assay
Objective: To evaluate the cleavage of the ADC linker by lysosomal proteases, primarily cathepsin B.
Methodology:
-
Preparation of Lysosomal Lysate: Lysosomes are isolated from a relevant cell line or tissue (e.g., rat liver). The lysosomes are then lysed to release their enzymatic content.
-
Incubation: The ADC is incubated with the lysosomal lysate at 37°C in an acidic buffer (pH ~5.0) to mimic the lysosomal environment.
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The amount of payload released is quantified by LC-MS.
Conclusion: A Move Towards Enhanced Stability
The choice of linker is a critical decision in the design of a successful ADC. While the Val-Cit PAB linker has been a workhorse in the field, its inherent liabilities, such as susceptibility to premature cleavage and hydrophobicity-related issues, can limit the therapeutic potential of an ADC. The development of exo-cleavable linkers represents a significant advancement, offering enhanced plasma stability and the potential for higher drug loading without compromising manufacturability.[2][4] By resisting off-target enzymatic cleavage, exo-cleavable linkers can minimize premature payload release, potentially leading to a better safety profile and improved efficacy. For researchers and drug developers, a thorough understanding of the stability profiles of different linker technologies is essential for the rational design of next-generation ADCs with an optimized therapeutic index.
References
The Balancing Act: How Drug-to-Antibody Ratio Dictates the In Vivo Success of ADCs
A comprehensive analysis of the drug-to-antibody ratio's (DAR) profound impact on the efficacy, pharmacokinetics, and safety of antibody-drug conjugates (ADCs) in preclinical settings. This guide provides researchers, scientists, and drug development professionals with a comparative overview of in vivo performance based on experimental data, detailed methodologies, and visual workflows to inform rational ADC design.
The therapeutic efficacy of an antibody-drug conjugate (ADC) is a delicate equilibrium between delivering a potent cytotoxic payload to tumor cells and minimizing off-target toxicity. The drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences this balance. While a higher DAR can enhance cytotoxic potency, it may adversely affect the ADC's in vivo performance by altering its pharmacokinetic profile and increasing systemic toxicity. This guide synthesizes preclinical data to illuminate the multifaceted role of DAR in the in vivo performance of ADCs.
Impact of DAR on In Vivo Performance: A Comparative Data Summary
Experimental evidence consistently demonstrates that the DAR has a significant and multifaceted impact on the in vivo characteristics of an ADC. The following tables summarize key quantitative data from preclinical studies, comparing ADCs with varying DARs across critical performance metrics.
Table 1: Influence of DAR on Pharmacokinetics (PK)
| Average DAR | Clearance Rate | Key Findings | Reference |
| < 6 | Comparable to lower DARs | ADCs with a DAR below approximately 6 exhibit similar clearance rates.[1][2] | [1][2] |
| ~9-10 | Rapid | High-DAR ADCs are cleared from circulation more quickly.[1][2][3] | [1][2][3] |
Table 2: Effect of DAR on Biodistribution
| Average DAR | Tissue Accumulation | Time Point | % Injected Dose/gram (%ID/g) | Reference |
| Lower DARs | Liver | 2-6 h post-injection | 7-10% | [1][2] |
| ~9-10 | Liver | 2-6 h post-injection | 24-28% | [1][2] |
Table 3: DAR's Role in In Vivo Efficacy and Therapeutic Index
| Average DAR | In Vivo Efficacy | Therapeutic Index | Key Considerations | Reference |
| 2 to 6 | Generally Improved | Better | Maytansinoid conjugates in this DAR range show a better therapeutic index.[1][2] | [1][2] |
| ~9-10 | Decreased | Poorer | Reduced efficacy is likely due to faster clearance.[1][2][4] | [1][2][4] |
| 3-4 | Often Optimal | Favorable | Strikes a balance between potency and safety for many ADCs.[1][5] | [1][5] |
Visualizing the Impact of DAR
The following diagrams illustrate the experimental workflow for evaluating ADCs with different DARs and the cascading effects of DAR on the overall performance of an ADC.
Caption: Experimental workflow for assessing the impact of DAR on in vivo performance.
Caption: Logical relationship between DAR and its impact on ADC properties and in vivo performance.
Experimental Methodologies
The following outlines the general protocols for key experiments cited in the comparison of ADCs with varying DARs.
Pharmacokinetics (PK) Studies
-
Animal Model: Typically, studies are conducted in mice (e.g., BALB/c or immunodeficient strains for tumor-bearing models).
-
ADC Administration: A single intravenous (IV) dose of the ADC with a specific DAR is administered to each cohort of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in plasma is determined using methods like enzyme-linked immunosorbent assay (ELISA) to measure total antibody or conjugated antibody.
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using appropriate software.
Biodistribution Studies
-
Radiolabeling (Optional but common): The ADC can be radiolabeled (e.g., with ¹²⁵I or ⁸⁹Zr) to facilitate sensitive and quantitative tracking.
-
Animal Model and Administration: Similar to PK studies, the ADC is administered to animals, often tumor-bearing mice, via IV injection.
-
Tissue Harvesting: At specific time points, animals are euthanized, and various organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a comparison of ADC accumulation in different tissues across various DARs.
In Vivo Efficacy (Xenograft) Studies
-
Cell Line and Tumor Implantation: A human cancer cell line expressing the target antigen is implanted subcutaneously into immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control and groups receiving ADCs with varying DARs at one or more dose levels.
-
ADC Administration: The ADCs are administered according to a specific dosing schedule (e.g., once weekly for three weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and the efficacy of different DAR ADCs is compared. Animal survival may also be monitored as an endpoint.
Tolerability/Toxicity Studies
-
Animal Model: Healthy, non-tumor-bearing mice are often used to assess general toxicity.
-
Dose Escalation: ADCs with different DARs are administered at escalating doses.
-
Monitoring: Animals are monitored for signs of toxicity, including changes in body weight, clinical observations (e.g., lethargy, ruffled fur), and mortality.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of serum chemistry panels to assess organ function (e.g., liver and kidney function).
-
Histopathology: Major organs are harvested, fixed, and examined microscopically for any treatment-related pathological changes.
-
Data Analysis: The maximum tolerated dose (MTD) and the toxicity profile for each ADC are determined.
Conclusion
The drug-to-antibody ratio is a pivotal parameter in the design and development of antibody-drug conjugates. While increasing the DAR can enhance the in vitro potency of an ADC, it often leads to suboptimal in vivo performance characterized by rapid clearance, increased liver accumulation, and a narrower therapeutic window. Preclinical data strongly suggest that an optimal DAR, typically in the range of 2 to 4 for many maytansinoid and auristatin-based ADCs, is crucial for achieving a balance between efficacy and safety.[1][5] However, the ideal DAR can be influenced by the specific antibody, linker, payload, and target antigen biology.[1][2] Therefore, a thorough in vivo evaluation of ADCs with a range of DARs is essential for selecting a clinical candidate with the highest probability of success. The experimental methodologies outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Free vs. Conjugated MMAF: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of free monomethyl auristatin F (MMAF) and MMAF conjugated to a monoclonal antibody as an antibody-drug conjugate (ADC). The information presented is supported by experimental data to aid researchers in understanding the therapeutic potential and mechanistic differences between these two forms of a potent anti-cancer agent.
Executive Summary
Monomethyl auristatin F (MMAF) is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] While highly potent, its efficacy and safety profile are significantly altered when conjugated to a monoclonal antibody. As a free agent, MMAF exhibits reduced cell permeability due to a charged C-terminal phenylalanine, which limits its cytotoxic activity.[2][3] In contrast, when delivered as a payload in an antibody-drug conjugate, MMAF can be targeted specifically to cancer cells, leading to enhanced potency against antigen-expressing tumors and a wider therapeutic window.[][5][6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for free MMAF versus MMAF-ADCs across various cancer cell lines. The data consistently demonstrates the superior potency of conjugated MMAF in target-expressing cells.
| Cell Line | Cancer Type | Free MMAF IC50 (nmol/L) | Conjugated MMAF (ADC) | ADC IC50 (nmol/L) | Fold Difference (Free/ADC) | Reference |
| NCI N87 | Gastric Cancer | 88.3 | P-MMAF & T-MMAF | 0.07 & 0.09 | ~1261 & ~981 | [7] |
| OE19 | Esophageal Adenocarcinoma | 386.3 | P-MMAF & T-MMAF | 0.16 & 0.18 | ~2414 & ~2146 | [7] |
| HCT116 | Colon Cancer (HER2-negative) | 8,944 | P-MMAF & T-MMAF | Essentially nontoxic | N/A | [7] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | >2200-fold less potent than ADC | cAC10-vcMMAF | Potent (specific value not provided) | >2200 | [6] |
P-MMAF: Pertuzumab-MMAF; T-MMAF: Trastuzumab-MMAF; cAC10-vcMMAF: anti-CD30-MMAF
Mechanism of Action: A Tale of Two Delivery Systems
The fundamental mechanism of action for both free and conjugated MMAF is the inhibition of tubulin polymerization.[2][8] However, the efficiency and specificity of this action are dramatically different.
Free MMAF: Due to its charged C-terminal phenylalanine, free MMAF has limited ability to cross the cell membrane, resulting in significantly lower intracellular concentrations and consequently, reduced cytotoxicity.[2][3] Its effect is non-targeted and relies on passive diffusion.
Conjugated MMAF (ADC): An MMAF-ADC utilizes a monoclonal antibody to specifically bind to a target antigen on the surface of cancer cells.[2] This targeted binding initiates receptor-mediated endocytosis, internalizing the ADC.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the highly potent MMAF payload directly into the cytoplasm.[2] This targeted delivery mechanism ensures a high intracellular concentration of the cytotoxic agent in antigen-expressing cells, leading to potent and selective cell killing.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of MAL-di-EG-Val-Cit-PAB-MMAF: A Procedural Guide
For Immediate Release
Researchers and drug development professionals handling the potent antibody-drug conjugate (ADC) linker-payload, MAL-di-EG-Val-Cit-PAB-MMAF, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic nature, this compound is classified as a hazardous substance, necessitating a comprehensive waste management strategy. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for handling highly potent active pharmaceutical ingredients (APIs).
Antibody-drug conjugates are a class of highly hazardous substances used in cancer treatment, with most having an occupational exposure limit (OEL) below 0.1 μg/m³.[1] The proper handling and disposal of these compounds are critical to prevent accidental exposure and environmental contamination.[2][3]
Core Principles of ADC Waste Management
A robust safety program for handling ADCs and their components should encompass several key areas, including employee training, the use of personal protective equipment (PPE), and clearly defined procedures for cleaning and waste disposal.[4][5] All waste generated during the handling of this compound, including contaminated labware, PPE, and residual solutions, must be treated as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Decontamination: All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated. The specific decontamination agent and procedure should be determined based on the compound's Safety Data Sheet (SDS) and internal laboratory safety guidelines.
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes, but is not limited to:
-
Empty vials and containers
-
Used pipette tips and other disposable labware
-
Contaminated PPE (gloves, lab coats, etc.)
-
Spill cleanup materials
-
Aqueous and solid waste containing the compound
-
-
Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should prominently display "Hazardous Waste" and identify the contents, including the name "this compound."
-
Ensure containers are compatible with the chemical nature of the waste.
-
-
Storage: Store hazardous waste in a designated, secure area with restricted access. The storage area should be well-ventilated and have secondary containment to prevent the spread of contamination in case of a spill.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste management company.[6] These companies are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | < 0.1 μg/m³ | [1] |
Experimental Protocols
Detailed experimental protocols for handling and disposal should be developed as part of a comprehensive laboratory safety plan. This plan should include risk assessments for all procedures involving this compound.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable institutional, local, state, and federal regulations for hazardous waste disposal.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. trinityconsultants.com [trinityconsultants.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. quora.com [quora.com]
Essential Safety and Operational Protocols for Handling MAL-di-EG-Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the highly potent antibody-drug conjugate (ADC) component, MAL-di-EG-Val-Cit-PAB-MMAF. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
This compound is comprised of a maleimide (B117702) (MAL) linker, a diethylene glycol (di-EG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a para-aminobenzyl (PAB) spacer, and the highly cytotoxic payload, monomethyl auristatin F (MMAF). MMAF is a potent antimitotic agent that inhibits tubulin polymerization. Due to the extreme cytotoxicity of the MMAF payload, this compound must be handled with the utmost care, treating it as a highly hazardous substance.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for handling this compound and similar cytotoxic agents.
| Parameter | Value | Source/Comment |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (as a time-weighted average) | General guidance for ADCs. Some potent payloads may have OELs as low as 5-7 ng/m³. |
| Hazard Classification (based on VcMMAE) | Fatal if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. | Safety Data Sheet for the closely related VcMMAE. |
| Solubility | Soluble in DMSO and ethanol. | MedChemExpress product information. |
| Stability | Unstable in solutions; freshly prepared solutions are recommended. | MedChemExpress product information. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The required level of PPE will depend on the specific handling procedure.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (single pair) - Lab coat - Safety glasses |
| Weighing and Aliquoting (Dry Powder) | - Primary Containment: Ventilated enclosure (e.g., Class II Biological Safety Cabinet or fume hood) - Respiratory Protection: N95 or higher-level respirator - Gloves: Double-gloving with chemotherapy-rated gloves - Body Protection: Disposable gown with knit cuffs over a lab coat - Eye Protection: Safety goggles or a face shield |
| Solution Preparation and Handling | - Primary Containment: Ventilated enclosure - Gloves: Double-gloving with chemotherapy-rated gloves - Body Protection: Disposable gown with knit cuffs - Eye Protection: Safety goggles |
| Waste Disposal | - Gloves: Double-gloving with chemotherapy-rated gloves - Body Protection: Disposable gown - Eye Protection: Safety glasses |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when unpacking.
-
Store the compound in its original, tightly sealed container in a designated, labeled, and secure location at the recommended temperature (typically -20°C).
-
Maintain an accurate inventory of the compound.
Handling and Preparation:
-
All handling of dry powder and concentrated solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols.
-
Designate a specific area for handling this compound to minimize the risk of cross-contamination.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
When weighing the dry powder, use a dedicated, calibrated balance within the containment enclosure.
-
Prepare solutions in the containment enclosure. Add solvent to the powder slowly to avoid splashing.
-
The compound is unstable in solution; it is recommended to prepare solutions fresh for each experiment.[1][2]
Spill Management: In the event of a spill, immediate and appropriate action is crucial. A spill kit specifically for cytotoxic compounds should be readily available.
Spill Kit Contents:
-
Two pairs of chemotherapy-rated gloves
-
Disposable gown and shoe covers
-
N95 respirator and safety goggles/face shield
-
Absorbent pads or pillows
-
Disposable scoop and scraper
-
Two sealable, labeled hazardous waste bags
-
Decontamination solutions (e.g., 10% bleach and 1% sodium thiosulfate)
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Put on all items in the spill kit.
-
Containment:
-
For liquids: Cover the spill with absorbent pads, working from the outside in.
-
For powders: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Cleanup:
-
Use the scoop and scraper to collect all contaminated materials.
-
Place all contaminated materials into the first hazardous waste bag.
-
-
Decontamination:
-
Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach.
-
Rinse the area with water.
-
Place all cleaning materials into the first hazardous waste bag.
-
-
Doffing PPE and Disposal:
-
Remove the outer pair of gloves and the gown and place them in the second hazardous waste bag.
-
Remove the remaining PPE and place it in the second bag.
-
Seal both bags and place them in the designated cytotoxic waste container.
-
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report: Report the incident to the appropriate safety officer.
Waste Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic waste.
-
Collect all solid and liquid waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Do not dispose of this compound or its waste down the drain.
-
Follow all institutional and local regulations for the disposal of cytotoxic waste, which typically involves high-temperature incineration.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Methodology):
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Culture: Culture the target cancer cell line in the appropriate medium and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the 96-well plates and add the medium containing the various concentrations of the compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the safe handling workflow and the cytotoxic mechanism of the MMAF payload.
Caption: A logical workflow for the safe handling of this compound.
Caption: The cytotoxic mechanism of action of the MMAF payload.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
